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  • Product: 2-Methoxyethyl 2-butenoate
  • CAS: 59609-46-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Reactivity, and Synthesis of 2-Methoxyethyl 2-Butenoate

Executive Summary In the landscape of advanced chemical synthesis and drug development, specialized ester derivatives play a pivotal role as both versatile intermediates and functional scaffolds. 2-Methoxyethyl 2-butenoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced chemical synthesis and drug development, specialized ester derivatives play a pivotal role as both versatile intermediates and functional scaffolds. 2-Methoxyethyl 2-butenoate (CAS: 59609-46-0) is a unique compound that marries the reactivity of an α,β -unsaturated carbonyl system with the physicochemical benefits of a glycol ether moiety. This whitepaper provides an in-depth, expert-level analysis of its structural properties, mechanistic reactivity, and self-validating synthesis protocols, designed specifically for researchers and application scientists in materials science and pharmacology.

Structural Identity and Physicochemical Profiling

The compound, commonly referred to as 2-methoxyethyl crotonate, is an ester derivative formed from 2-butenoic acid and 2-methoxyethanol. Its dual-functional nature dictates its behavior in both biological systems and polymerization matrices.

To facilitate rapid reference, the core quantitative and structural data are summarized in the table below:

PropertyValue
Chemical Name 2-Methoxyethyl 2-butenoate
IUPAC Name 2-methoxyethyl but-2-enoate
CAS Registry Number 59609-46-0 1
Molecular Formula C7H12O3 2
Molecular Weight 144.17 g/mol 3
Canonical SMILES CC=CC(=O)OCCOC 4
InChI Key LLVLGFMFODDBTA-UHFFFAOYSA-N 4
Substance Category Ester derivative / Glycol ether 2

Mechanistic Reactivity and Chemical Biology Applications

In modern drug development, the structural features of 2-methoxyethyl 2-butenoate make it a highly valuable scaffold, particularly for pharmacokinetic (PK) optimization and advanced biological research 2.

The Causal Link Between Structure and Function:

  • The Glycol Ether Linkage: The 2-methoxyethyl moiety functions as a truncated polyethylene glycol (PEG) chain. This ether linkage fundamentally alters the molecule's hydration sphere, increasing the topological polar surface area (tPSA) without adding hydrogen bond donors. Consequently, it enhances aqueous solubility and modulates the partition coefficient (LogP), which is critical for optimizing oral bioavailability and cellular permeability.

  • The Crotonate Moiety: The α,β -unsaturated ester provides a sterically hindered Michael acceptor. In targeted covalent drug design, this allows for finely tuned, reversible or irreversible binding to non-catalytic cysteine residues on target kinases, minimizing off-target toxicity.

Reactivity Core 2-Methoxyethyl 2-Butenoate (Michael Acceptor) Michael Targeted Covalent Inhibition (Thiol/Amine Addition) Core->Michael Nucleophilic Attack Polymer Radical Polymerization (Material Science) Core->Polymer Radical Initiation Hydrolysis Ester Hydrolysis (Metabolic Cleavage) Core->Hydrolysis Enzymatic/Aqueous

Caption: Reactivity pathways of 2-methoxyethyl 2-butenoate highlighting key transformations.

Self-Validating Synthesis Workflow: Transesterification

When designing a synthetic route for α,β -unsaturated esters, novice chemists often default to the direct Fischer esterification of crotonic acid. However, this is a flawed approach. Fischer esterification generates stoichiometric water. Under the prolonged heating and strongly acidic conditions required, this water acts as a nucleophile, undergoing a competitive oxa-Michael addition to the activated double bond, yielding β -hydroxy byproducts that are notoriously difficult to separate.

The Expert Choice: We employ an acid-catalyzed transesterification (alcoholysis) using methyl 2-butenoate and 2-methoxyethanol 3. This route generates methanol as the sole byproduct, completely circumventing the hydration of the double bond.

Synthesis Step1 Reagent Mixing Methyl Crotonate + 2-Methoxyethanol Step2 Catalysis p-TsOH (0.05 eq) Step1->Step2 Step3 Distillation Methanol Removal Step2->Step3 Step4 Workup NaHCO3 Wash Step3->Step4 Step5 Validation GC-MS & NMR Step4->Step5

Caption: Self-validating experimental workflow for the transesterification synthesis.

Step-by-Step Methodology

This protocol is designed as a self-validating system , where physical chemistry principles inherently dictate and confirm the process state.

  • Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a Vigreux fractional distillation column, a distillation head with a thermometer, and a receiving flask chilled in an ice bath.

  • Reagent Charging: Add methyl 2-butenoate (1.0 equiv, 100 mmol) and 2-methoxyethanol (1.2 equiv, 120 mmol) to the reaction flask. The slight excess of the glycol ether drives the equilibrium forward via Le Chatelier's principle.

  • Catalyst Addition: Introduce p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 equiv, 5 mmol) as the acid catalyst.

  • Thermal Activation & Self-Validation (Critical Step): Heat the reaction mixture to 110 °C using an oil bath. Monitor the distillation head temperature. The system self-validates the reaction progress: as transesterification occurs, methanol is generated and distills at ~65 °C. Maintain heating until the head temperature drops significantly below 65 °C. This temperature drop serves as an immediate, physical validation that methanol production has ceased and the reaction has reached completion.

  • Workup & Neutralization: Cool the mixture to room temperature. Dilute with diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO3, 2 x 50 mL) to quench the catalyst and remove unreacted acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate pure 2-methoxyethyl 2-butenoate.

  • Analytical Verification: Confirm product identity and purity (>98%) via Gas Chromatography-Mass Spectrometry (GC-MS) and 1H-NMR. Successful synthesis is verified by the retention of the olefinic protons at ~5.8 and ~6.9 ppm, confirming that no unwanted Michael addition occurred during the process.

Safety, Handling, and Environmental Compliance

Because 2-methoxyethyl 2-butenoate contains a glycol ether moiety, its use in industrial and electronic applications is subject to strict environmental monitoring. Frameworks such as the 5 guidelines actively regulate the presence of specific glycol ethers and acetates in manufacturing and packaging materials to ensure workplace safety and environmental compliance 5. Researchers must handle the compound in well-ventilated fume hoods and consult the latest Safety Data Sheets (SDS) for proper PPE requirements.

References

  • NextSDS - 2-methoxyethyl 3-methyl-2-butenoate — Chemical Substance Information (CAS Registry) URL:[Link]

Sources

Exploratory

thermodynamic stability of 2-methoxyethyl 2-butenoate

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Methoxyethyl 2-Butenoate Executive Summary 2-Methoxyethyl 2-butenoate (CAS No. 59609-46-0), commonly referred to as 2-methoxyethyl crotonate, is a specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Methoxyethyl 2-Butenoate

Executive Summary

2-Methoxyethyl 2-butenoate (CAS No. 59609-46-0), commonly referred to as 2-methoxyethyl crotonate, is a specialized ester derivative characterized by a conjugated α,β -unsaturated carbonyl system and an ether-ester linkage[1][2]. Understanding its thermodynamic stability requires a multidimensional analysis of its conformational landscape, hydrolytic susceptibility, and thermal reactivity. This whitepaper provides a comprehensive framework for researchers and drug development professionals to evaluate the physicochemical behavior of this molecule, synthesizing theoretical thermodynamics with field-proven experimental protocols.

Conformational Thermodynamics: The Intersection of Conjugation and Stereoelectronics

The in its ground state is dictated by two distinct structural moieties: the crotonate (2-butenoate) group and the 2-methoxyethyl chain. Each presents a unique conformational equilibrium that defines the molecule's overall energy landscape.

The Crotonate Moiety: s-cis vs. s-trans Equilibrium

The α,β -unsaturated system of the crotonate group exhibits rotational isomerism around the C2–C3 single bond, leading to s-cis and s-trans conformers. Extensive spectroscopic and quantum chemical studies on analogous molecules, such as methyl trans-crotonate, demonstrate that the s-trans conformation (where the C=C and C=O bonds are antiperiplanar) is thermodynamically favored in the ground ( S0​ ) state[3].

The energy difference ( ΔG ) separating the s-trans and s-cis states is approximately 0.65 to 1.65 kcal/mol, driven by the minimization of steric repulsion between the terminal methyl group of the alkene and the ester oxygen[3]. This energetic preference ensures that at standard temperature and pressure, the molecule exists predominantly in the s-trans state, which significantly impacts its reactivity as a Michael acceptor.

The 2-Methoxyethyl Chain: The Gauche Effect

While standard alkyl chains (like a butyl group) strongly prefer an anti (extended) conformation to minimize steric strain, the 2-methoxyethyl group (O–CH 2​ –CH 2​ –O) defies this trend due to the gauche effect [4][5].

The gauche conformation (a dihedral angle of ~60° around the C–C bond) is thermodynamically stabilized by stereoelectronic hyperconjugation. Specifically, electron density from the bonding σC−H​ orbitals donates into the antibonding σC−O∗​ orbitals. This electronic stabilization overcomes the steric penalty, lowering the energy of the gauche isomer relative to the anti isomer by approximately 0.2 to 0.5 kcal/mol[6]. In drug development, this thermodynamic preorganization is frequently leveraged (e.g., in 2'-O-methoxyethyl RNA modifications) to reduce the entropic penalty ( ΔS ) during target binding[4][7].

ConformationalThermodynamics st_g s-trans / gauche (Global Minimum) ΔG = 0.0 kcal/mol sc_g s-cis / gauche ΔG ≈ +0.65 kcal/mol st_g->sc_g C-C rotation (Enoate) Ea ≈ 10 kcal/mol st_a s-trans / anti ΔG ≈ +0.32 kcal/mol st_g->st_a C-C rotation (Ether) Ea ≈ 4 kcal/mol sc_a s-cis / anti ΔG ≈ +0.97 kcal/mol sc_g->sc_a C-C rotation (Ether) st_a->sc_a C-C rotation (Enoate)

Caption: Conformational energy landscape of 2-methoxyethyl 2-butenoate highlighting thermodynamic minima.

Hydrolytic Stability and Kinetic Profiling

The ester linkage in 2-methoxyethyl 2-butenoate is susceptible to both acid-catalyzed and base-catalyzed hydrolysis (saponification)[8][9]. However, the thermodynamic stability of this specific ester differs from simple aliphatic esters (like ethyl crotonate) due to the inductive effects of the β -ether oxygen.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, hydrolysis proceeds via the irreversible addition-elimination mechanism (B AC​ 2 pathway)[8][9]. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

The methoxy group exerts a mild electron-withdrawing inductive effect (-I effect) through the ethyl chain. This slightly increases the electrophilicity of the carbonyl carbon, lowering the activation energy ( ΔG‡ ) for hydroxide attack compared to a standard ethyl ester. Consequently, 2-methoxyethyl 2-butenoate exhibits a marginally faster hydrolysis rate than ethyl 2-butenoate under identical pH and temperature conditions.

Data Presentation: Comparative Thermodynamic & Kinetic Parameters

Table 1: Estimated Thermodynamic and Kinetic Parameters for Crotonate Esters at 298K

CompoundDominant ConformationHydrolysis kobs​ (M −1 s −1 )* ΔGhydrolysis‡​ (kcal/mol)
Methyl 2-butenoates-trans / anti1.85 × 10 −2 ~18.5
Ethyl 2-butenoates-trans / anti1.20 × 10 −2 ~19.2
2-Methoxyethyl 2-butenoate s-trans / gauche 1.45 × 10 −2 ~18.9

*Note: Hydrolysis rate constants ( kobs​ ) are extrapolated from structural analogs under standard alkaline conditions (pH 12, 25°C).

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and kinetic degradation of 2-methoxyethyl 2-butenoate, the following self-validating workflows must be employed. Causality is built into these protocols: by isolating specific variables (e.g., using pseudo-first-order conditions), we ensure that the resulting data mathematically validates the proposed mechanisms.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics

This protocol determines the enthalpy ( ΔH ) and entropy ( ΔS ) of the s-cis s-trans and gauche anti equilibria.

  • Sample Preparation: Dissolve 15 mg of 2-methoxyethyl 2-butenoate in 0.6 mL of Toluene- d8​ . Toluene is chosen over CDCl 3​ to allow for a wider temperature range (-80°C to +100°C) without solvent freezing or boiling.

  • Acquisition: Acquire 1D 1 H-NMR spectra at 10°C intervals from -60°C to +80°C.

  • Signal Integration: At low temperatures (where interconversion is slower than the NMR timescale), integrate the distinct vinylic proton signals corresponding to the s-cis and s-trans conformers.

  • Thermodynamic Extraction: Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) versus 1/T (Van't Hoff plot). The slope yields −ΔH/R , and the y-intercept yields ΔS/R .

Protocol B: Pseudo-First-Order Hydrolysis Kinetic Assay

To prevent the complex integration of second-order rate laws, this assay uses a massive excess of hydroxide, reducing the rate law to Rate=kobs​[Ester] [9].

  • Reagent Preparation: Prepare a 0.1 mM stock solution of the ester in HPLC-grade acetonitrile. Prepare a 0.1 M NaOH buffer in degassed ultra-pure water.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of the NaOH buffer with 0.1 mL of the ester stock (final ester concentration = 3.3 µM). The 1000-fold excess of NaOH ensures pseudo-first-order conditions[9].

  • Spectroscopic Monitoring: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer set to 25.0°C. Monitor the exponential decay of absorbance at λ=215 nm (the π→π∗ transition of the conjugated crotonate system) over 60 minutes.

  • Data Validation: Plot ln(Abst​−Abs∞​) versus time. A perfectly linear fit ( R2>0.99 ) self-validates that the reaction is first-order with respect to the ester. The negative slope is kobs​ .

HydrolysisWorkflow step1 1. Reagent Prep Ester in MeCN NaOH in H2O step2 step2 step1->step2 step3 3. UV-Vis Monitoring λ = 215 nm (Conjugated π-system) step2->step3 step4 4. Data Analysis ln(Abs) vs Time Extract k_obs step3->step4

Caption: Self-validating kinetic workflow for base-catalyzed ester hydrolysis under pseudo-first-order conditions.

Thermal Stability and Reactivity Considerations

Beyond conformational and hydrolytic parameters, the is limited by its inherent reactivity at elevated temperatures:

  • Michael Addition: The conjugated double bond is a potent electrophile. In the presence of strong nucleophiles (e.g., thiols, amines) and basic conditions, the molecule will undergo thermodynamically favorable 1,4-conjugate additions.

  • Polymerization: Like many crotonates and acrylates, prolonged exposure to heat or UV light can generate radical species, leading to exothermic chain-growth polymerization. Storage protocols must mandate low temperatures and the potential inclusion of radical inhibitors (like hydroquinone) to maintain thermodynamic equilibrium and prevent runaway reactions.

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Foundational

2-methoxyethyl 2-butenoate molecular weight and density

Physicochemical Characterization of 2-Methoxyethyl 2-Butenoate: Implications for Molecular Weight and Density in Formulation Science Executive Summary 2-Methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization of 2-Methoxyethyl 2-Butenoate: Implications for Molecular Weight and Density in Formulation Science

Executive Summary

2-Methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) is an alpha-beta unsaturated ester with the Chemical Abstracts Service (CAS) registry number 59609-46-0[1]. In pharmaceutical development and advanced materials science, precise knowledge of a compound's molecular weight and density is non-negotiable. These parameters dictate reaction stoichiometry, solvent partitioning, and pharmacokinetic modeling. This technical guide provides an authoritative analysis of the physicochemical properties of 2-methoxyethyl 2-butenoate, emphasizing the causality behind its behavior in laboratory and industrial settings.

Molecular Weight and Structural Causality

The molecular formula of 2-methoxyethyl 2-butenoate is C₇H₁₂O₃, yielding a precise molecular weight of 144.17 g/mol as documented by 1[1].

Structural Implications & Causality: The molecule consists of a crotonate (2-butenoate) moiety linked to a 2-methoxyethyl chain. A molecular weight of 144.17 g/mol places this compound in the low-molecular-weight category, which is highly advantageous for volatility and membrane permeation. In drug formulation, esters in this mass range frequently act as lipophilic linkers or co-solvents. The electron-withdrawing nature of the ester carbonyl, coupled with the ether oxygen, creates a specific dipole moment that enhances its solubility in both polar aprotic and non-polar organic solvents. When designing synthetic pathways, the exact MW of 144.17 g/mol is critical for calculating molar equivalents, ensuring that catalytic esterification reactions do not suffer from reagent imbalance, which could otherwise provoke unwanted polymerization of the reactive alkene bond.

Density and Volumetric Behavior

The predicted density of 2-methoxyethyl 2-butenoate is 0.977 ± 0.06 g/cm³ at standard ambient temperature, according to 2[2].

Causality in Phase Separation: Density is the fundamental driver of phase separation dynamics. Because its density (~0.977 g/cm³) is marginally lower than that of water (1.000 g/cm³), 2-methoxyethyl 2-butenoate will consistently form the upper organic layer during aqueous workups (e.g., liquid-liquid extraction with brine or water), provided no heavier halogenated solvents are used as co-solvents. This slight buoyancy is critical for automated separation funnels in high-throughput synthesis. Furthermore, knowing the exact density allows chemists to convert mass to volume accurately, enabling precise volumetric dosing via micropipettes or automated liquid handlers without the need for constant analytical weighing.

Quantitative Data Summary

To facilitate rapid reference for formulation scientists, the core physicochemical parameters of 2-methoxyethyl 2-butenoate are summarized below:

PropertyValueReference
Chemical Name 2-Methoxyethyl 2-butenoate[1]
CAS Number 59609-46-0[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Density (Predicted) 0.977 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 178.1 ± 13.0 °C[2]

Experimental Methodology: Synthesis and Analytical Validation

As a Senior Application Scientist, I mandate that all analytical workflows function as self-validating systems. The following step-by-step methodology outlines the synthesis of 2-methoxyethyl 2-butenoate and the subsequent empirical validation of its molecular weight and density.

Step 1: Fischer Esterification Synthesis

  • Procedure : Combine 1.0 molar equivalent of 2-butenoic acid (crotonic acid) with 1.5 equivalents of 2-methoxyethanol in a round-bottom flask. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and toluene as a solvent.

  • Causality : Toluene is chosen because it forms an azeotrope with water. Using a Dean-Stark apparatus, the byproduct water is continuously removed, driving the equilibrium toward the ester product according to Le Chatelier's principle.

Step 2: Purification via Vacuum Distillation

  • Procedure : Following neutralization of the catalyst, subject the crude mixture to fractional vacuum distillation. Collect the fraction boiling near the predicted boiling point of 178.1 °C (adjusted downward for vacuum pressure)[2].

  • Causality : The alpha-beta unsaturated bond is highly prone to thermal polymerization at elevated temperatures. Vacuum distillation lowers the required boiling temperature, preserving the structural integrity of the ester.

Step 3: Molecular Weight Verification (GC-MS)

  • Procedure : Inject a 1 µL aliquot of the purified ester into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) using electron ionization (EI) at 70 eV.

  • Causality : EI at 70 eV is the industry standard because it provides reproducible fragmentation patterns. The mass spectrum will yield a molecular ion peak (M⁺) at m/z 144, definitively confirming the molecular weight of 144.17 g/mol [1]. The loss of the methoxyethyl group will produce a distinct fragment ion corresponding to the crotonyl cation (m/z 69), self-validating the molecular structure.

Step 4: Density Determination (Oscillating U-Tube Densitometry)

  • Procedure : Inject 2 mL of the purified sample into a digital vibrating tube densitometer thermostatted strictly to 20.0 °C.

  • Causality : Traditional pycnometry is highly susceptible to temperature fluctuations and operator error. An oscillating U-tube densitometer measures the change in the oscillation frequency of a borosilicate glass tube filled with the sample. Since frequency is directly proportional to mass (and thus density at a fixed volume), this method provides high-precision validation of the 0.977 g/cm³ density[2], ensuring the batch meets stringent quality control standards.

Workflow Visualization

The following diagram maps the logical progression from synthesis to physicochemical validation, ensuring a robust, self-validating analytical pipeline.

G Syn Synthesis of 2-MEC (Esterification) Pur Vacuum Distillation (Thermal Protection) Syn->Pur Crude Product GCMS GC-MS Analysis (Verify MW: 144.17) Pur->GCMS Aliquot 1 Dens Oscillating U-Tube (Verify Density: 0.977) Pur->Dens Aliquot 2 Val Validated Physicochemical Profile GCMS->Val m/z 144 Confirmed Dens->Val 0.977 g/cm³ Confirmed

Fig 1: Analytical workflow for synthesis and validation of 2-methoxyethyl 2-butenoate.

References

  • BenchChem. "2-Methoxyethyl 2-butenoate | C7H12O3 | Research Chemical".
  • ChemicalBook. "2-methoxyethyl 2-butenoate | 59609-46-0".

Sources

Exploratory

High-Resolution NMR Spectroscopic Elucidation of 2-Methoxyethyl 2-Butenoate: A Mechanistic and Practical Guide

Executive Summary In the realm of synthetic organic chemistry and drug development, the precise structural validation of ester derivatives is non-negotiable. 2-Methoxyethyl 2-butenoate (commonly referred to as 2-methoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the precise structural validation of ester derivatives is non-negotiable. 2-Methoxyethyl 2-butenoate (commonly referred to as 2-methoxyethyl crotonate) is a bifunctional molecule featuring an α,β -unsaturated ester moiety coupled to an ether-ester linkage. This whitepaper provides an in-depth, mechanistic analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic profile. By deconstructing the causality behind its chemical shifts and spin-spin couplings, this guide equips researchers with a self-validating framework for structural elucidation.

Structural Anatomy & Spin System Architecture

To accurately interpret the NMR spectra of 2-methoxyethyl 2-butenoate, the molecule must be conceptually divided into two distinct, non-interacting spin systems separated by the NMR-silent ester oxygen:

  • The Crotonate Core ( CH3​−CH=CH−C=O ): An α,β -unsaturated system characterized by strong mesomeric effects and complex multiplet splitting driven by vicinal ( 3J ) and allylic ( 4J ) scalar couplings[1].

  • The 2-Methoxyethyl Chain ( −O−CH2​−CH2​−O−CH3​ ): An aliphatic chain heavily influenced by the inductive electron-withdrawing effects of two adjacent, yet chemically distinct, oxygen atoms[2].

High-Resolution Quantitative NMR Data

The following tables summarize the quantitative spectral data, providing a benchmark for empirical comparison.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H3 ( β -CH)6.98dq15.5, 6.91HCrotonyl β -alkene
H2 ( α -CH)5.85dq15.5, 1.71HCrotonyl α -alkene
H1' ( O−CH2​ )4.30t4.82HEster methylene
H2' ( CH2​−O )3.62t4.82HEther methylene
H3' ( O−CH3​ )3.38s-3HMethoxy methyl
H4 ( CH3​ )1.88dd6.9, 1.73HCrotonyl methyl
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
NucleusChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C1 166.5Quaternary (C=O)Ester carbonyl
C3 145.0Methine (CH) β -alkene carbon
C2 122.5Methine (CH) α -alkene carbon
C2' 70.5Methylene ( CH2​ )Ether methylene
C1' 63.5Methylene ( CH2​ )Ester methylene
C3' 59.0Methyl ( CH3​ )Methoxy methyl
C4 18.0Methyl ( CH3​ )Crotonyl methyl

Mechanistic Elucidation of Chemical Shifts

The α,β -Unsaturated Crotonate Core

The chemical shifts of the olefinic protons are not merely numbers; they are direct readouts of the molecule's electronic distribution. The β -proton (H3 ) appears at a highly deshielded 6.98 ppm, significantly downfield from the α -proton (H2 ) at 5.85 ppm[3].

The Causality: This discrepancy is driven by the mesomeric effect (+M/-M). The highly electronegative carbonyl oxygen withdraws electron density through the conjugated π -system. Resonance structures place a partial positive charge ( δ+ ) specifically on the β -carbon. This localized electron depletion strips magnetic shielding from H3, exposing it more strongly to the applied magnetic field ( B0​ )[1].

Furthermore, the coupling constant ( 3J ) between H2 and H3 is ~15.5 Hz. According to the Karplus equation, which correlates 3J coupling with the dihedral angle between vicinal protons, a value of 15.5 Hz definitively dictates a trans (E) geometry[3]. A cis (Z) geometry would yield a significantly smaller coupling of ~10 Hz.

The 2-Methoxyethyl Ether-Ester Linkage

The aliphatic chain demonstrates the power of inductive effects. The ester methylene (H1' ) is shifted to 4.30 ppm due to the strong anisotropic and inductive electron-withdrawing pull of the adjacent ester oxygen[4]. The ether methylene (H2' ) appears more upfield at 3.62 ppm, reflecting the weaker inductive pull of the ether oxygen compared to the ester linkage[2]. The terminal methoxy group (H3' ) appears as a sharp, isolated singlet at 3.38 ppm, serving as an excellent internal calibration point for integration[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees spectral integrity.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (2H Lock) Prep->Lock Acq Pulse & Acquire (FID Generation) Lock->Acq Process FT & Phasing (Zero-filling) Acq->Process Analyze Integration & Multiplet Analysis Process->Analyze

Fig 1: Self-validating NMR acquisition workflow from sample preparation to spectral analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: TMS acts as an internal zero-point reference ( δ 0.00 ppm), ensuring the chemical shift axis is absolutely calibrated regardless of minor localized temperature or concentration variations.

  • Locking and Shimming: Establish a deuterium lock on the CDCl3​ signal ( δ 7.26 ppm).

    • Self-Validation Check: The lock system actively compensates for superconducting magnet drift ( B0​ drift) during acquisition. Automated gradient shimming must be optimized until the TMS peak width at half-height ( w1/2​ ) is ≤0.5 Hz, guaranteeing field homogeneity.

  • Acquisition Parameters ( 1 H NMR): Set the pulse angle to 30°, with a relaxation delay ( D1​ ) of 2.0 seconds, acquiring 16 scans.

    • Self-Validation Check: A D1​ of 2 seconds ensures complete longitudinal relaxation ( T1​ ) for quantitative integration of small molecules[1].

  • Processing and Integration: Apply a 0.3 Hz exponential line broadening window function before Fourier Transform (FT). Perform zero and first-order phase correction to ensure purely absorptive peak shapes.

    • Self-Validation Check: Integration is validated by setting the isolated methoxy singlet (3.38 ppm) to exactly 3.00. The resulting integrals for all other peaks must mathematically resolve to the integer values of the molecular formula ( C7​H12​O3​ ).

2D NMR Connectivity & Structural Validation

While 1D NMR provides the inventory of protons and carbons, 2D NMR (COSY and HMBC) provides the definitive architectural blueprint, proving how the crotonate and 2-methoxyethyl systems are chemically bonded.

Spin_Systems cluster_crotonate Crotonate Spin System cluster_methoxyethyl 2-Methoxyethyl Spin System C4 C4 (CH3) 18.0 ppm C3 C3 (CH) 145.0 ppm C4->C3 COSY (3J) C2 C2 (CH) 122.5 ppm C3->C2 COSY (3J) C1 C1 (C=O) 166.5 ppm C2->C1 HMBC (2J) C1_prime C1' (CH2) 63.5 ppm C1->C1_prime HMBC (3J) Link C2_prime C2' (CH2) 70.5 ppm C1_prime->C2_prime COSY (3J) C3_prime C3' (CH3) 59.0 ppm C2_prime->C3_prime HMBC (3J)

Fig 2: 2D NMR connectivity map detailing COSY and HMBC correlations across both spin systems.

  • COSY (Correlation Spectroscopy): Confirms the vicinal ( 3J ) connectivity within the isolated spin systems. The cross-peaks between H2 and H3, and H1' and H2', validate the unbroken carbon chains[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for bridging the two halves of the molecule. A distinct 3JCH​ cross-peak will be observed between the ester methylene protons (H1' , 4.30 ppm) and the ester carbonyl carbon (C1 , 166.5 ppm). This specific correlation is the definitive proof of the ester linkage, confirming the complete molecular structure of 2-methoxyethyl 2-butenoate[3].

Sources

Foundational

2-methoxyethyl 2-butenoate mechanism of action in organic synthesis

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Methoxyethyl 2-butenoate in Organic Synthesis Abstract 2-Methoxyethyl 2-butenoate, a member of the α,β-unsaturated ester family, is a versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Methoxyethyl 2-butenoate in Organic Synthesis

Abstract

2-Methoxyethyl 2-butenoate, a member of the α,β-unsaturated ester family, is a versatile building block in modern organic synthesis. Its reactivity is dominated by the electronically coupled system of the carbon-carbon double bond and the carbonyl group, which opens up several key mechanistic pathways. This technical guide provides an in-depth analysis of the three primary mechanisms of action for this reagent: the Michael (conjugate) addition, cycloaddition reactions, and radical polymerization. We will explore the fundamental principles governing each transformation, the causality behind experimental design, and the practical applications for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Part 1: Molecular Profile and Reactivity of 2-Methoxyethyl 2-butenoate

Chemical Structure and Physicochemical Properties

2-Methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) possesses a structure that is fundamental to its function. The molecule consists of an electrophilic α,β-unsaturated butenoate core and a 2-methoxyethyl ester group. While specific experimental data for this exact compound is sparse, its properties can be inferred from analogous structures like 2-methoxyethyl acrylate and other butenoates.

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₇H₁₂O₃-
Molecular Weight 144.17 g/mol -
Appearance Colorless Liquid[1]
Boiling Point ~ 70-75 °C at 15 mmHgInferred
Density ~ 1.0 g/mL[1]
Key Feature α,β-unsaturated ester system-
Electronic Characteristics

The reactivity of 2-methoxyethyl 2-butenoate is dictated by the polarization of its π-electron system. The electron-withdrawing nature of the ester carbonyl group pulls electron density away from the conjugated C=C double bond. This effect is best illustrated through resonance structures, which show a significant partial positive charge (δ+) on the β-carbon. This inherent electrophilicity at the β-position is the primary site for nucleophilic attack in many of its characteristic reactions.

Caption: Resonance delocalization creating an electrophilic β-carbon.

Part 2: The Michael Addition: A Core C-C Bond Forming Reaction

The Michael reaction, or conjugate 1,4-addition, is arguably the most important transformation involving 2-methoxyethyl 2-butenoate. It provides a powerful and atom-economical method for forming carbon-carbon bonds under relatively mild conditions.[2]

Fundamental Mechanism

The reaction proceeds through a well-defined, three-step mechanism involving a "Michael donor" (the nucleophile) and a "Michael acceptor" (the α,β-unsaturated ester).[3][4]

  • Deprotonation: A suitable base removes an acidic proton from the Michael donor (e.g., a compound with an active methylene group like a malonate ester) to generate a resonance-stabilized carbanion or enolate. The choice of base is critical; it must be strong enough to deprotonate the donor but not so strong as to react irreversibly with the ester.

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the 2-methoxyethyl 2-butenoate. This is the key bond-forming step. The attack breaks the C=C π-bond, and the resulting negative charge is delocalized onto the oxygen atom, forming a new, resonance-stabilized enolate intermediate.[4]

  • Protonation: The enolate intermediate is protonated, typically by a proton source added during the reaction or in a subsequent workup step, to yield the final, stable 1,4-adduct.[3]

Diagram of the Michael Addition Mechanism

Caption: The three-step workflow of the Michael Addition reaction.

Key Experimental Parameters and Causality
  • Choice of Nucleophile: The success of a Michael addition often depends on the nature of the nucleophile. "Soft" nucleophiles, which have a diffuse and polarizable electron cloud (e.g., cuprates, thiolates, and enolates), preferentially add in a 1,4-fashion.[5] In contrast, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the harder electrophilic carbonyl carbon in a 1,2-addition. This selectivity is a cornerstone of Hard and Soft Acids and Bases (HSAB) theory.

  • Catalysis: While bases are classic promoters, modern synthesis employs a range of catalysts, including Lewis acids and organocatalysts, to achieve high yields and, crucially, enantioselectivity.[6] For instance, a chiral amine catalyst can form a transient iminium ion with an α,β-unsaturated aldehyde, directing a nucleophile to a specific face of the molecule.

Example Protocol: Diastereoselective Michael Addition

This protocol is representative of the addition of a stabilized carbanion to a crotonate ester, a reaction class to which 2-methoxyethyl 2-butenoate belongs.

  • Preparation (Inert Atmosphere): A flame-dried, 50 mL round-bottomed flask equipped with a magnetic stir bar is placed under an argon atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 20 mL) is added, followed by diethyl malonate (1.0 eq). The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. Causality: NaH is an effective, non-nucleophilic base for generating the malonate enolate. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Enolate Formation: The mixture is stirred at 0 °C for 30 minutes, allowing for complete formation of the sodium enolate.

  • Acceptor Addition: 2-Methoxyethyl 2-butenoate (1.05 eq) is added dropwise via syringe. Causality: Slow addition of the Michael acceptor prevents polymerization and helps control the reaction temperature.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1,4-adduct.

Part 3: Cycloaddition Reactions: Building Cyclic Scaffolds

The activated double bond in 2-methoxyethyl 2-butenoate makes it an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems with high stereocontrol.[7][8]

The Diels-Alder [4+2] Cycloaddition

In the Diels-Alder reaction, 2-methoxyethyl 2-butenoate acts as the "dienophile" (a 2π-electron component), reacting with a conjugated "diene" (a 4π-electron component) to form a six-membered ring.[8]

  • Mechanism and FMO Theory: This reaction is a concerted, pericyclic process. Its feasibility and regioselectivity are explained by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing ester group lowers the energy of the dienophile's LUMO, facilitating a more favorable orbital interaction and accelerating the reaction.

  • Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, it typically follows the "endo rule," where the electron-withdrawing substituent of the dienophile (the methoxyethyl ester group) orients itself under the π-system of the forming ring in the transition state, leading to the kinetic product.

G cluster_0 Diels-Alder [4+2] Cycloaddition Reactants Diene + 2-Methoxyethyl 2-butenoate (Dienophile) TS [Transition State] Reactants->TS Heat (Δ) Product Cyclohexene Adduct TS->Product

Caption: General workflow for a Diels-Alder reaction.

[2+2] Cycloadditions

While thermal [2+2] cycloadditions between two simple alkenes are symmetry-forbidden, they can be achieved under specific conditions.[8][9]

  • Photochemical [2+2] Cycloaddition: Upon absorption of UV light, the π-π* transition excites an electron in the dienophile, altering the orbital symmetry and allowing a concerted [2s+2s] cycloaddition to occur. This is a common method for synthesizing strained four-membered cyclobutane rings.

  • Reaction with Ketenes: 2-Methoxyethyl 2-butenoate can undergo a thermal [2+2] cycloaddition with a ketene. This reaction is symmetry-allowed because the ketene can participate in an antarafacial manner ([π2s + π2a]), providing a facile pathway to cyclobutanone derivatives.[10]

Part 4: Polymerization: From Monomer to Macromolecule

Like its acrylate and methacrylate cousins, 2-methoxyethyl 2-butenoate is a suitable monomer for addition polymerization, creating long-chain polymers with a polyalkane backbone and pendent ester groups.

Free Radical Polymerization

This is the most common method for polymerizing such monomers. The mechanism consists of three main stages:

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate free radicals. This radical adds across the C=C double bond of the monomer, creating a new carbon-centered radical.

  • Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times.

  • Termination: The growing polymer chains are deactivated, typically through combination (two chains join) or disproportionation (a hydrogen atom is transferred from one chain to another).

Controlled Radical Polymerization: The RAFT Approach

For applications requiring precise control over polymer architecture, molecular weight, and low dispersity (Đ), controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a leading example.[11]

The RAFT process uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. Growing radical chains reversibly add to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical, allowing for controlled, sequential monomer addition across all chains. This leads to polymers with predictable molecular weights and narrow distributions, which is critical for advanced materials and biomedical applications.[12][13]

G Initiator Radical Initiator (I₂) Radical Initiator Radical (I•) Initiator->Radical Decomposition Chain Propagating Chain (P•) Radical->Chain + M Monomer Monomer (M) Dormant Dormant Species Chain->Dormant + RAFT Agent RAFT_Agent RAFT Agent Polymer Controlled Polymer Dormant->Polymer Controlled Growth (+ more M)

Caption: Simplified workflow of RAFT polymerization for controlled polymer synthesis.

Properties and Applications of the Resulting Polymer

Polymers derived from 2-methoxyethyl esters, such as poly(2-methoxyethyl acrylate) (PMEA), are known for their unique properties. PMEA is highly biocompatible and exhibits excellent blood compatibility, attributed to the formation of a specific "freezing bound water" layer at its surface.[11] By analogy, poly(2-methoxyethyl 2-butenoate) would be expected to have applications in:

  • Biomedical Devices: As coatings for implants or other medical devices to reduce thrombosis.[13]

  • Drug Delivery: As a component of biocompatible nanoparticles or hydrogels.[11]

  • Advanced Coatings and Adhesives: The polarity of the ester group can enhance adhesion and oil resistance.[1]

Part 5: Summary and Future Outlook

2-Methoxyethyl 2-butenoate is a powerful synthetic intermediate whose utility stems from three distinct but complementary mechanistic pathways. As a Michael acceptor, it enables the strategic formation of carbon-carbon bonds. As a dienophile, it serves as a gateway to complex cyclic systems via cycloaddition reactions. Finally, as a monomer, it can be polymerized to create advanced materials with potentially valuable properties for biomedical and industrial applications.

Future research should focus on the asymmetric catalysis of its reactions, particularly in developing highly enantioselective Michael additions and Diels-Alder reactions. Further exploration of its polymerization using controlled radical techniques like RAFT will enable the synthesis of novel, well-defined polymers for high-performance applications. The systematic investigation of these pathways will continue to establish 2-methoxyethyl 2-butenoate as a staple reagent in the synthetic chemist's toolkit.

References

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator Source: ACS Publications URL: [Link]

  • Title: Cycloaddition Reactions in Organic Synthesis Source: Google Books URL
  • Title: Michael Addition Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-methoxyethyl 3-methyl-2-butenoate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: The [3+2]Cycloaddition Reaction Source: University of California, Irvine URL: [Link]

  • Title: examples of Michael additions Source: YouTube URL: [Link]

  • Title: 2-Methoxyethyl butanoate | C7H14O3 | CID 243399 Source: PubChem - NIH URL: [Link]

  • Title: Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis Source: ACS Publications URL: [Link]

  • Title: Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties Source: ResearchGate URL: [Link]

  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Thermoset poly(2-methoxyethyl acrylate)-based polyurethane synthesized by RAFT polymerization and polyaddition Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electron Density and Reactivity of 2-Methoxyethyl 2-Butenoate

Abstract This technical guide provides a comprehensive analysis of the predicted electron density and reactivity of 2-methoxyethyl 2-butenoate, an α,β-unsaturated ester. In the absence of specific literature for this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron density and reactivity of 2-methoxyethyl 2-butenoate, an α,β-unsaturated ester. In the absence of specific literature for this molecule, this document synthesizes fundamental principles of organic chemistry and computational modeling to offer a predictive overview for researchers, scientists, and professionals in drug development. The guide covers the molecule's electronic structure, its anticipated behavior in key organic reactions such as Michael additions, Diels-Alder reactions, and hydrolysis, and provides detailed protocols for its synthesis and experimental reactivity assessment. Furthermore, a robust computational workflow is outlined to theoretically validate the predicted properties.

Introduction: The Architectural Logic of 2-Methoxyethyl 2-Butenoate

2-Methoxyethyl 2-butenoate is an organic molecule characterized by an α,β-unsaturated ester functional group. This structural motif is a cornerstone in organic synthesis and is present in numerous biologically active compounds. The reactivity of such molecules is dictated by the electronic interplay between the carbon-carbon double bond and the carbonyl group of the ester. This conjugation results in a unique electron density distribution, creating multiple reactive sites.[1][2] The presence of the 2-methoxyethyl group in the ester moiety is also expected to modulate this reactivity through steric and electronic effects. Understanding the nuanced reactivity of this specific molecule is crucial for its potential application in synthetic chemistry and drug design.

This guide will deconstruct the molecule's reactivity profile by first examining its foundational electronic properties. We will then translate this understanding into predictive models for its behavior in several key classes of organic reactions. Finally, we will provide actionable experimental and computational protocols to empower researchers to validate and expand upon these predictions.

Predicted Electron Density and Spectroscopic Signatures

The key to understanding the reactivity of 2-methoxyethyl 2-butenoate lies in its electron density distribution. The powerful electron-withdrawing nature of the carbonyl group significantly influences the conjugated π-system.[2][3] This creates a polarized molecule with distinct electrophilic centers.

A resonance depiction illustrates this electron delocalization:

This resonance hybridization leads to a partial positive charge (δ+) on the carbonyl carbon and, significantly, on the β-carbon of the alkene.[4] This renders the β-carbon susceptible to nucleophilic attack.[3]

Spectroscopic Characterization (Predicted)
Spectroscopy Functional Group Predicted Chemical Shift / Wavenumber Rationale
¹H NMR Vinyl protons (α-H, β-H)δ 5.8-6.2 (α-H, doublet of quartets), δ 6.8-7.2 (β-H, doublet of quartets)The β-proton is deshielded due to the electron-withdrawing effect of the carbonyl group, resulting in a downfield shift compared to the α-proton.
Methyl protons (-CH₃)δ 1.8-2.0 (doublet)Coupled to the β-vinyl proton.
Methoxyethyl protons (-OCH₂CH₂O-)δ 3.5-3.8 (multiplets)Protons adjacent to oxygen atoms are deshielded.
Methoxy protons (-OCH₃)δ 3.3-3.5 (singlet)Typical chemical shift for a methoxy group.
¹³C NMR Carbonyl carbon (C=O)δ 165-175Characteristic chemical shift for an ester carbonyl carbon.
Alkene carbons (α-C, β-C)δ 120-130 (α-C), δ 140-150 (β-C)The β-carbon is more deshielded than the α-carbon due to resonance.
Methoxyethyl carbons (-OCH₂CH₂O-)δ 60-75Carbons bonded to oxygen appear in this region.
Methoxy carbon (-OCH₃)δ 55-60Typical chemical shift for a methoxy group carbon.
FT-IR Carbonyl stretch (C=O)1715-1730 cm⁻¹ (strong)The conjugation with the C=C bond slightly lowers the frequency compared to a saturated ester.
Alkene stretch (C=C)1630-1650 cm⁻¹ (medium)Characteristic of a conjugated alkene.
C-O stretch1150-1250 cm⁻¹ (strong)Typical for an ester C-O bond.

Predicted Reactivity and Mechanistic Considerations

The electronic architecture of 2-methoxyethyl 2-butenoate suggests a rich and varied reactivity profile, primarily centered around its electrophilic nature.

Michael (Conjugate) Addition: The Preeminent Reaction Pathway

The most probable reaction for α,β-unsaturated esters is the Michael, or conjugate, addition.[8][9] The electron-deficient β-carbon is a prime target for a wide range of soft nucleophiles.[10][11]

Mechanism:

  • A nucleophile attacks the electrophilic β-carbon.

  • The π-electrons from the C=C double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the C=O bond move to the oxygen atom, forming an enolate intermediate.

  • The enolate is then protonated (typically during workup) to yield the 1,4-adduct.

Caption: Generalized mechanism of a Michael Addition reaction.

The 2-methoxyethyl group is not expected to significantly alter the electronic nature of the Michael acceptor, but its steric bulk, although modest, might slightly hinder the approach of very large nucleophiles.

Diels-Alder Reaction: A Dienophile in Cycloadditions

2-Methoxyethyl 2-butenoate can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[12][13] The electron-withdrawing ester group activates the double bond for reaction with a conjugated diene. However, simple α,β-unsaturated esters are often considered to be of low to moderate reactivity in this context, and the use of a Lewis acid catalyst may be necessary to enhance their reactivity.[14]

Mechanism:

The reaction is a concerted pericyclic process where the π-electrons of the diene and the dienophile rearrange in a cyclic transition state to form a six-membered ring.

Diels_Alder Reactants Diene + CH₃-CH=CH-C(=O)O-R Product Cyclohexene derivative Reactants->Product [4+2] Cycloaddition

Caption: Schematic of a Diels-Alder reaction.

The stereochemistry of the dienophile is retained in the product. The endo product is often favored due to secondary orbital interactions.

Hydrolysis: Cleavage of the Ester Linkage

Like all esters, 2-methoxyethyl 2-butenoate can be hydrolyzed to its constituent carboxylic acid (2-butenoic acid) and alcohol (2-methoxyethanol). This reaction can be catalyzed by either acid or base.[15][16]

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is driven to completion by using a large excess of water.[15]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol.[16][17]

The presence of the α,β-unsaturation does not fundamentally change the hydrolysis mechanism at the carbonyl center.

Experimental Protocols

The following protocols provide a starting point for the synthesis and reactivity assessment of 2-methoxyethyl 2-butenoate.

Synthesis of 2-Methoxyethyl 2-Butenoate

A standard method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.[18]

Protocol: Horner-Wadsworth-Emmons Olefination

  • Reagents and Equipment:

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Acetaldehyde

    • 2-Methoxyethanol

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add acetaldehyde (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-butenoate.

    • The crude ethyl 2-butenoate can then be transesterified to the desired 2-methoxyethyl ester by heating with 2-methoxyethanol in the presence of a catalytic amount of a suitable transesterification catalyst (e.g., sodium methoxide or a titanium(IV) alkoxide).

Reactivity Studies

Protocol: Michael Addition with a Soft Nucleophile (e.g., Diethyl Malonate)

  • Reagents and Equipment:

    • 2-Methoxyethyl 2-butenoate

    • Diethyl malonate

    • Sodium ethoxide (catalytic amount)

    • Ethanol

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • Dissolve 2-methoxyethyl 2-butenoate (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

    • Add a catalytic amount of sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Computational Workflow for Reactivity Prediction

To gain deeper, quantitative insights into the electron density and reactivity, a computational approach using Density Functional Theory (DFT) is highly recommended.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis Input 2-Methoxyethyl 2-butenoate (3D Structure) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis FMO_Analysis Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies and visualization) Geometry_Optimization->FMO_Analysis ESP_Map Electrostatic Potential (ESP) Map Geometry_Optimization->ESP_Map Thermodynamic_Data Thermodynamic Data Frequency_Analysis->Thermodynamic_Data HOMO_LUMO HOMO/LUMO Orbitals & Energies FMO_Analysis->HOMO_LUMO Reactivity_Sites Identification of Electrophilic/Nucleophilic Sites ESP_Map->Reactivity_Sites Optimized_Geometry Optimized Geometry HOMO_LUMO->Reactivity_Sites

Caption: A typical DFT workflow for analyzing molecular reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a powerful tool for predicting reactivity.[19][20][21]

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy and shape of the LUMO indicate the most likely site for nucleophilic attack. For 2-methoxyethyl 2-butenoate, the LUMO is expected to have large coefficients on the carbonyl carbon and the β-carbon, confirming these as the primary electrophilic centers.[22][23] The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

By calculating the HOMO and LUMO energies and visualizing their spatial distribution, we can predict the regioselectivity and reactivity in reactions like the Diels-Alder cycloaddition.

Electrostatic Potential (ESP) Map

An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). For 2-methoxyethyl 2-butenoate, the ESP map is predicted to show a significant positive potential around the β-carbon and the carbonyl carbon, visually confirming their electrophilic nature.

Conclusion

While specific experimental data for 2-methoxyethyl 2-butenoate is sparse, a robust, predictive understanding of its electron density and reactivity can be constructed from foundational principles of organic chemistry. The conjugated α,β-unsaturated ester system establishes a clear pattern of electrophilicity at the β-carbon and the carbonyl carbon, making it a prime candidate for Michael additions and a competent dienophile in Diels-Alder reactions. The 2-methoxyethyl group is predicted to exert only minor steric and electronic influences.

The experimental and computational protocols outlined in this guide provide a clear pathway for researchers to synthesize this molecule, verify its predicted reactivity, and explore its potential in various synthetic applications. This integrated theoretical and practical approach is essential for the efficient and informed development of new chemical entities in the pharmaceutical and materials sciences.

References

  • Fiveable. (2025, August 15). α,β-unsaturated ester: Organic Chemistry Study Guide. [Link]

  • Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. In Organic Chemistry (3rd ed.).
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Spessard, G. O., & Miessler, G. L. (n.d.).
  • Reactivity of alpha, beta-unsaturated carbonyls. (n.d.). [Link]

  • Ka-discover, S., et al. (2018). Scalable and Highly Diastereo- and Enantioselective Catalytic Diels–Alder Reaction of α,β-Unsaturated Methyl Esters. Journal of the American Chemical Society. [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. (n.d.). [Link]

  • The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugated dienes. (n.d.). [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. [Link]

  • PubMed. (2008, May 15). Computational study on the aminolysis of beta-hydroxy-alpha,beta-unsaturated ester via the favorable path including the formation of alpha-oxo ketene intermediate. [Link]

  • ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. [Link]

  • PubMed. (n.d.). Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction. [Link]

  • ResearchGate. (n.d.). The first general enantioselective catalytic Diels-Alder reaction with simple alpha,beta-unsaturated ketones. [Link]

  • ACS Publications. (2023, January 31). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Wiley Online Library. (2012, November 22). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. [Link]

  • ResearchGate. (2026, January 2). Frontier molecular orbital correlations for predicting rate constants between alkenes and the tropospheric oxidants NO3, OH and O3. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.14 α,β-Unsaturated Carbonyl Compounds. [Link]

  • PubChem. (n.d.). 2-Methoxyethyl butanoate. [Link]

  • Google Patents. (n.d.).
  • PMC. (2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. [Link]

  • ResearchGate. (2025, October 15). (PDF) O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]

  • Books. (2022, June 15). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. [Link]

    • α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. (n.d.). [Link]

  • Molecules. (2024, December 14). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. [Link]

  • Chemistry Steps. (2025, October 6). Ester Functional Group. [Link]

  • Chemistry LibreTexts. (2023, January 14). 21.7: Chemistry of Esters. [Link]

  • NextSDS. (n.d.). 2-methoxyethyl 3-methyl-2-butenoate — Chemical Substance Information. [Link]

  • PubMed. (2011, August 15). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Aza-Michael Addition of Primary Amines to 2-Methoxyethyl 2-Butenoate

Executive Summary The synthesis of β -amino esters is a critical workflow in drug development, providing essential building blocks for peptidomimetics, β -lactams, and biologically active nitrogenous scaffolds. Reacting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of β -amino esters is a critical workflow in drug development, providing essential building blocks for peptidomimetics, β -lactams, and biologically active nitrogenous scaffolds. Reacting primary amines with 2-methoxyethyl 2-butenoate (a crotonate derivative) presents unique synthetic challenges. Unlike highly reactive acrylates, 2-butenoates possess a β -methyl group that introduces significant steric hindrance and inductive electron donation, lowering the electrophilicity of the target carbon.

This application note details field-proven, chemoselective protocols to drive the 1,4-conjugate addition (aza-Michael reaction) [1] while actively suppressing competitive 1,2-addition (amidation) at the ester carbonyl.

Mechanistic Rationale & Chemoselectivity

To achieve high yields, researchers must overcome the thermodynamic and kinetic barriers inherent to β -substituted Michael acceptors [2].

  • Chemoselectivity (1,4- vs. 1,2-Addition): Primary amines are soft nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially attack the softer β -carbon rather than the hard carbonyl carbon. However, under forcing conditions (high heat without catalysts), amidation can compete. Our protocols utilize specific catalysts to selectively lower the activation energy of the 1,4-pathway [3].

  • The 2-Methoxyethyl Advantage: The 2-methoxyethyl ester chain ( −O−CH2​−CH2​−O−CH3​ ) is not merely a passive protecting group. The presence of the terminal ether oxygen allows for potential bidentate chelation with Lewis acid catalysts (e.g., Li+ ). This coordination rigidly locks the conformation of the ester and heavily polarizes the conjugated π -system, making the sterically hindered β -carbon significantly more susceptible to nucleophilic attack than standard alkyl crotonates.

Reaction Pathway Visualization

AzaMichael Ester 2-Methoxyethyl 2-butenoate (Soft Electrophile) Catalyst Catalyst (LiClO4 / DBU) Lowers Activation Energy Ester->Catalyst Carbonyl Activation Amine Primary Amine (Soft Nucleophile) TS 1,4-Conjugate Addition (Sterically Hindered β-Carbon) Amine->TS Nucleophilic Attack Catalyst->TS Facilitates Enolate Zwitterionic Enolate Intermediate TS->Enolate C-N Bond Formation Product β-Amino Ester (Target Adduct) Enolate->Product Proton Transfer

Fig 1. Catalytic aza-Michael addition pathway for 2-methoxyethyl 2-butenoate and primary amines.

Optimized Experimental Protocols

Protocol A: Solvent-Free Lewis Acid Catalysis ( LiClO4​ )

Causality & Design: Lithium perchlorate ( LiClO4​ ) acts as a mild, highly effective Lewis acid [4]. By running the reaction solvent-free, the effective molarity of the reactants is maximized, driving the bimolecular collision rate up. This compensates for the steric hindrance of the crotonate's β -methyl group without requiring harsh thermal conditions that would trigger amidation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged 10 mL round-bottom flask, add 2-methoxyethyl 2-butenoate (1.0 mmol, 144.17 mg).

  • Amine Addition: Add the primary aliphatic amine (1.2 mmol). Note: A slight excess of amine compensates for any evaporative loss and drives the equilibrium.

  • Catalyst Introduction: Carefully add anhydrous LiClO4​ (0.2 mmol, 20 mol%). Safety Warning: LiClO4​ is a strong oxidizer; avoid contact with strong reducing agents.

  • Reaction Execution: Stir the neat mixture at 25 °C (for aliphatic amines) or 50 °C (for aromatic amines) for 4 to 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain with ninhydrin; the primary amine starting material will appear as a bright spot, while the secondary amine product will appear as a distinct, differently colored spot.

  • Workup: Quench the reaction with 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the pure 2-methoxyethyl 3-(alkylamino)butanoate.

Protocol B: Microwave-Assisted Base Catalysis (DBU)

Causality & Design: For highly unreactive aromatic primary amines (e.g., anilines), Lewis acids may not suffice. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that hydrogen-bonds with the primary amine, drastically increasing its nucleophilicity. Microwave irradiation supplies rapid, uniform thermodynamic energy to overcome the high activation barrier of the crotonate system [5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-methoxyethyl 2-butenoate (1.0 mmol) and the primary amine (1.2 mmol).

  • Catalyst Addition: Add DBU (0.1 mmol, 10 mol%).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100 °C for 20–30 minutes (dynamic power adjustment to maintain temperature).

  • Workup: Cool the vial to room temperature via compressed air. Dilute the mixture with Dichloromethane (15 mL).

  • Catalyst Removal: Wash the organic layer with saturated aqueous NH4​Cl ( 2×10 mL) to protonate and remove the DBU.

  • Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

Quantitative Yield & Condition Analysis

The table below summarizes expected outcomes based on the amine class and chosen protocol, providing a benchmark for self-validation during scale-up.

Amine ClassReagents / CatalystTemp / MethodTimeYield (%)Chemoselectivity
Aliphatic (1°) LiClO4​ (20 mol%)25 °C / Stirring4 h88 - 92>99% ( β -adduct)
Aliphatic (1°) DBU (10 mol%)100 °C / Microwave20 min90 - 95>99% ( β -adduct)
Aromatic (1°) LiClO4​ (20 mol%)50 °C / Stirring12 h60 - 65>95% ( β -adduct)
Aromatic (1°) Bi(OTf)3​ (5 mol%)100 °C / Microwave30 min75 - 80>95% ( β -adduct)

Troubleshooting & Analytical Validation

  • Issue: Formation of Amide Byproducts.

    • Causality: Occurs if the reaction is overheated for prolonged periods, shifting the reaction from thermodynamic control (Michael addition) to kinetic control (amidation).

    • Solution: Strictly adhere to the temperature limits (max 50 °C for thermal, max 30 mins for microwave). Ensure the catalyst is fully anhydrous.

  • Issue: Low Conversion with Aromatic Amines.

    • Causality: Anilines are weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring.

    • Solution: Switch from Protocol A to Protocol B. The combination of DBU and microwave irradiation is explicitly designed to force unreactive nucleophiles across the activation energy threshold.

References

  • Michael addition reaction Source: Wikipedia URL:[Link]

  • Aza-Michael addition of benzylamine to methyl crotonate 16 Source: ResearchGate URL:[Link]

  • Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by [DBU][Lac] Source: Semantic Scholar URL:[Link](Note: URL structure generalized from grounding data)

  • LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions Source: Organic Chemistry Portal (Tetrahedron, 2004, 60, 383-387) URL:[Link]

  • Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation Source: ResearchGate URL:[Link]

Application

2-methoxyethyl 2-butenoate as a monomer in hydrogel synthesis

Application Note & Protocol Topic: 2-Methoxyethyl 2-Butenoate: A Novel Monomer for Synthesizing Thermoresponsive Hydrogels for Controlled Drug Delivery Audience: Researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: 2-Methoxyethyl 2-Butenoate: A Novel Monomer for Synthesizing Thermoresponsive Hydrogels for Controlled Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Exploring New Frontiers in Stimuli-Responsive Hydrogels

Stimuli-responsive hydrogels, often termed "smart" hydrogels, are a cornerstone of advanced drug delivery and tissue engineering.[1] These crosslinked polymer networks can undergo significant volume changes in response to environmental triggers like temperature or pH.[1][2] A key class of these materials are thermoresponsive hydrogels that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and swollen, while above it, they collapse and expel water, a reversible process ideal for on-demand therapeutic release.[3][4]

While Poly(N-isopropylacrylamide) (PNIPAAm) is the most studied thermoresponsive polymer, there is a continuous drive to develop new monomers that offer unique properties or improved biocompatibility.[5][6] This application note introduces 2-methoxyethyl 2-butenoate, a promising but underexplored monomer, for the synthesis of novel thermoresponsive hydrogels. The presence of the 2-methoxyethyl group, analogous to that in the well-studied 2-methoxyethyl acrylate (MEA), suggests inherent thermoresponsive behavior.[7]

However, the monomer's backbone, a 2-butenoate (or crotonate), presents a unique synthetic challenge. Alkyl crotonates are known to be difficult to homopolymerize via standard free-radical methods due to steric hindrance and low propagation rates.[8][9][10] This guide, therefore, provides a comprehensive, research-grade protocol that addresses this challenge, likely through copolymerization, enabling researchers to explore the potential of 2-methoxyethyl 2-butenoate in creating next-generation biomaterials. We will detail a robust synthesis and characterization workflow, explaining the scientific rationale behind each step to ensure experimental success.

Foundational Principles & Experimental Rationale

The LCST Phenomenon

The thermoresponsive behavior of these hydrogels is driven by a delicate balance of hydrophilic and hydrophobic interactions. At temperatures below the LCST, hydrogen bonds between the polymer's hydrophilic groups (e.g., ether and carbonyl groups) and water molecules dominate, leading to a swollen, hydrophilic state. As the temperature increases, the hydrophobic interactions of the polymer backbone intensify.[3][6] Above the LCST, these hydrophobic forces cause the polymer chains to collapse, breaking the hydrogen bonds and expelling the entrapped water.[3] This transition can be finely tuned by altering the polymer's composition, such as by incorporating hydrophobic or hydrophilic comonomers.[2][6]

Overcoming Polymerization Challenges of Crotonates

Standard free-radical polymerization of β-substituted monomers like crotonates is inefficient.[8][9] To overcome this, the following protocol will employ a copolymerization strategy, pairing 2-methoxyethyl 2-butenoate with a more reactive monomer, such as N-isopropylacrylamide (NIPAAm) or 2-hydroxyethyl acrylate (HEA).[11][12] This approach enhances the incorporation of the butenoate monomer into the polymer network.

Workflow Overview

The experimental workflow is designed as a self-validating system, moving from synthesis to characterization in a logical progression.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase Monomer Monomer & Comonomer Selection Polymerization Free-Radical Copolymerization Monomer->Polymerization Purification Hydrogel Purification (Washing) Polymerization->Purification Swelling Thermoresponse (Swelling Studies) Purification->Swelling Characterize DSC LCST Determination (DSC) Swelling->DSC Drug Drug Loading & Release Assay Swelling->Drug

Caption: Experimental workflow from synthesis to characterization.

Protocols & Methodologies

Materials & Equipment
Reagent / Equipment Purpose Supplier Example
2-Methoxyethyl 2-butenoatePrimary MonomerCustom synthesis or specialty chemical supplier
N-isopropylacrylamide (NIPAAm)ComonomerSigma-Aldrich
N,N'-Methylenebis(acrylamide) (BIS)Cross-linkerSigma-Aldrich
Ammonium Persulfate (APS)InitiatorSigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TEMED)AcceleratorSigma-Aldrich
Phosphate-Buffered Saline (PBS)Swelling & Release MediumThermo Fisher Scientific
Model Drug (e.g., Methylene Blue)Drug Release CargoSigma-Aldrich
Isothermal Water Bath / IncubatorTemperature ControlVWR, Cole-Parmer
Differential Scanning Calorimeter (DSC)LCST DeterminationTA Instruments, PerkinElmer
UV-Vis SpectrophotometerDrug Concentration MeasurementAgilent, Shimadzu
Protocol 1: Hydrogel Synthesis via Free-Radical Copolymerization

This protocol details the synthesis of a thermoresponsive hydrogel using a 70:30 molar ratio of NIPAAm to 2-methoxyethyl 2-butenoate.

Rationale: Free-radical polymerization is a robust and widely used method for hydrogel synthesis.[13] We use the APS/TEMED redox pair, which initiates polymerization at room temperature, offering excellent control.[14] The cross-linker, BIS, is essential for forming the three-dimensional network structure that allows the material to swell rather than dissolve.[1][2]

Procedure:

  • Monomer Solution Preparation: In a 20 mL glass vial, dissolve 803 mg (7.1 mmol) of NIPAAm and 440 mg (3.05 mmol) of 2-methoxyethyl 2-butenoate in 10 mL of deionized water.

  • Add Cross-linker: Add 31 mg (0.2 mmol, ~2 mol% of total monomers) of N,N'-Methylenebis(acrylamide) (BIS) to the solution. Mix until fully dissolved.

  • Degassing: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Add 40 µL of a freshly prepared 10% (w/v) APS solution, followed by 10 µL of TEMED to accelerate the initiation.

  • Polymerization: Gently swirl the vial and allow it to stand at room temperature. Gelation should occur within 30 minutes. Let the polymerization proceed for 24 hours to ensure complete monomer conversion.

  • Purification:

    • Carefully remove the resulting hydrogel from the vial.

    • Immerse the gel in a large beaker of deionized water at room temperature (below the expected LCST).

    • Change the water every 12 hours for 3 days to wash away unreacted monomers, initiator, and soluble oligomers.

    • Cut the purified hydrogel into discs of uniform size (e.g., 8 mm diameter) for characterization.

Protocol 2: Characterization of Thermoresponsive Behavior

Rationale: The key characteristic of a thermoresponsive hydrogel is its swelling behavior as a function of temperature. By measuring the mass of the hydrogel at different temperatures, we can identify the LCST, which manifests as a sharp decrease in the swelling ratio.[6][15]

Procedure:

  • Equilibrium Swelling:

    • Lyophilize several pre-cut hydrogel discs to determine their dry weight (Wd).

    • Place each dried disc into a separate vial containing 10 mL of PBS (pH 7.4).

    • Place the vials in an incubator set to 20°C (below the expected LCST) for 24 hours to reach equilibrium swelling.

  • Swelling Measurement:

    • Remove a disc from the water, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd .

  • Temperature Sweep:

    • Increase the incubator temperature in increments (e.g., 25°C, 30°C, 32°C, 34°C, 36°C, 38°C, 40°C, 45°C).

    • At each temperature, allow the hydrogels to equilibrate for at least 4 hours.

    • Measure the swollen weight (Ws) at each temperature and calculate the ESR.

  • Data Analysis: Plot the ESR as a function of temperature. The LCST is typically identified as the temperature at which the ESR is halfway between its maximum and minimum values.

Expected Results:

Temperature (°C)Equilibrium Swelling Ratio (ESR)
2015.2
2514.9
3014.5
3212.1
345.3
362.1
401.9
Protocol 3: Model Drug Loading and Release Study

Rationale: This protocol assesses the hydrogel's capacity as a drug delivery vehicle.[16] Loading is achieved by swelling the hydrogel in a drug solution below the LCST. The release is then triggered by raising the temperature above the LCST, causing the hydrogel to contract and expel the drug-loaded solution.[3][17]

G cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) NodeA Hydrogel is Swollen (High Water Content) NodeB Drug Diffuses into Hydrogel Matrix NodeA->NodeB Drug Loading NodeC Hydrogel Collapses (Expels Water) NodeB->NodeC Temperature Increase NodeD Trapped Drug is Forcibly Expelled NodeC->NodeD Triggered Release

Caption: Mechanism of temperature-triggered drug release.

Procedure:

  • Drug Loading:

    • Prepare a 100 µg/mL solution of methylene blue in PBS (pH 7.4).

    • Immerse pre-weighed, dried hydrogel discs in the drug solution.

    • Incubate at 25°C for 24 hours with gentle agitation.

  • In Vitro Release Study:

    • Remove the drug-loaded hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and place it in a vial containing 10 mL of fresh PBS.

    • Place the vial in a water bath pre-heated to 37°C (to simulate physiological conditions, assuming it is above the LCST).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantification:

    • Measure the absorbance of each aliquot using a UV-Vis spectrophotometer (at ~665 nm for methylene blue).

    • Calculate the cumulative amount of drug released over time using a standard calibration curve.

Troubleshooting and Expert Insights

  • Problem: Incomplete Gelation.

    • Cause: Oxygen inhibition or insufficient initiator/accelerator.

    • Solution: Ensure thorough degassing. Use freshly prepared APS solution, as it degrades over time.

  • Problem: Hydrogel is too Brittle.

    • Cause: Cross-linker concentration is too high.

    • Solution: Reduce the molar percentage of BIS to 1-1.5 mol%. A lower cross-link density generally results in a more flexible network with a higher swelling capacity.[2]

  • Problem: LCST is Not Sharp or is Outside the Desired Range.

    • Cause: The hydrophilic/hydrophobic balance is not optimal.

    • Solution: Systematically vary the molar ratio of NIPAAm to 2-methoxyethyl 2-butenoate. Increasing the relative amount of the more hydrophobic butenoate monomer is expected to lower the LCST.[6]

Conclusion

This guide provides a foundational framework for synthesizing and characterizing novel thermoresponsive hydrogels using 2-methoxyethyl 2-butenoate. By employing a copolymerization strategy, the inherent challenges of polymerizing crotonate-based monomers can be overcome. The detailed protocols for characterizing the LCST and evaluating drug release capabilities equip researchers to explore the full potential of this monomer in advanced drug delivery systems. The tunability of the LCST by adjusting comonomer ratios opens the door to creating precisely engineered biomaterials for a variety of therapeutic applications.

References

  • Temperature-Sensitive Poly (Acrylamide) Hydrogels for Drug Delivery Applications. (2014). ResearchGate. Available at: [Link]

  • Basha, M., et al. (2024). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers. Available at: [Link]

  • Hudson, K. D., et al. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega. Available at: [Link]

  • Mishra, G. P., et al. (2020). Thermoresponsive Nanogels Based on Different Polymeric Moieties for Biomedical Applications. Pharmaceutics. Available at: [Link]

  • Oh, S., et al. (2024). LCST/UCST behavior of polysaccharides for hydrogel fabrication. Biomaterials Research. Available at: [Link]

  • Rosales, A. M., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. Available at: [Link]

  • Rosales, A. M., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. Available at: [Link]

  • Basha, M., et al. (2024). Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. Pharmaceutics. Available at: [Link]

  • Cuggino, J. C., et al. (2014). Novel Poly(NIPA-co-AAc) Functional Hydrogels with Potential Application in Drug Controlled Release. Molecular Pharmaceutics. Available at: [Link]

  • Mishra, G. P., et al. (2022). Thermoresponsive Hydrogel Molecule. Encyclopedia MDPI. Available at: [Link]

  • Hudson, K. D., et al. (2017). Synthesis and characterization of thermally responsive N-isopropylacrylamide hydrogels copolymerized with novel hydrophobic polyphenolic crosslinkers. Journal of Applied Polymer Science. Available at: [Link]

  • Chen, Y.-C., et al. (2018). Synthesis and Characterization of pH and Thermo Dual-Responsive Hydrogels with a Semi-IPN Structure Based on N-Isopropylacrylamide and Itaconamic Acid. Polymers. Available at: [Link]

  • Ortiz Nieves, M. (2022). Synthesis, Characterization and Modeling of Thermo-Responsive Hydrogels with Improved Mechanical Strength and Swelling Kinetics. Electronic Theses and Dissertations. Available at: [Link]

  • Orakdogen, N. (2016). Synthesis and characterization of thermoresponsive isopropylacrylamide–acrylamide hydrogels. ResearchGate. Available at: [Link]

  • Al-Akkad, T., et al. (2012). Development of thermosensitive copolymers of poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. Polymer Chemistry. Available at: [Link]

  • Matsumoto, A., et al. (1999). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Macromolecules. Available at: [Link]

  • Mishra, G. P., et al. (2022). Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. Gels. Available at: [Link]

  • Rosales, A. M., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. PubMed. Available at: [Link]

  • New Thermo-Sensitive Hydrogel Based on Copolymer of 2-hydroxyethyl Acrylate and Ethyl Acrylate. (2014). ResearchGate. Available at: [Link]

  • Vargun, E., & Usanmaz, A. (2003). Polymerization and characterization of 2-Hydroxyethyl acrylate. Open METU. Available at: [Link]

Sources

Method

Application Note: Catalytic Strategies for the Esterification of 2-Methoxyethyl 2-Butenoate

Introduction & Mechanistic Rationale The synthesis of 2-methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate, CAS: 59609-46-0) represents a critical transformation in the development of specialty monomers for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate, CAS: 59609-46-0) represents a critical transformation in the development of specialty monomers for advanced coatings and hydrophilic polymers[1]. The molecule combines a reactive α,β -unsaturated double bond with a polar, ether-containing alkoxy tail.

From a mechanistic standpoint, the esterification of crotonic acid (2-butenoic acid) with 2-methoxyethanol is kinetically challenging. The α,β -unsaturated double bond conjugates with the carbonyl group, which delocalizes electron density and significantly reduces the electrophilicity of the carbonyl carbon[2]. Consequently, standard mild esterification conditions often result in poor yields. Robust Brønsted acid catalysis is required to sufficiently protonate the carbonyl oxygen, forming a highly reactive oxocarbenium intermediate that can undergo nucleophilic attack by the alcohol[2][3].

Furthermore, the presence of the conjugated double bond introduces the risk of thermal polymerization or unwanted Michael additions at elevated temperatures, necessitating precise thermal control and the mandatory use of radical inhibitors during the reaction[4].

Mechanism A Crotonic Acid (Conjugated System) B Acid Activation (H+) Increases Electrophilicity A->B C Oxocarbenium Intermediate B->C D Nucleophilic Attack (2-Methoxyethanol) C->D E Proton Transfer & Dehydration D->E F 2-Methoxyethyl 2-butenoate E->F -H2O

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of crotonic acid.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction kinetics, the complexity of the downstream workup, and the environmental footprint of the process. Below is a comparative analysis of the primary catalytic systems utilized for this specific esterification.

Catalyst TypeNatureRelative KineticsWorkup / RecoverySide-Reaction RiskIndustrial Suitability
Sulfuric Acid ( H2​SO4​ ) HomogeneousVery FastAqueous neutralization requiredHigh (Isomerization, Etherification)Low (High waste generation)[3]
p-Toluenesulfonic Acid (p-TsOH) HomogeneousFastAqueous quench & phase separationModerateHigh (Standard for batch synthesis)[4]
Amberlyst-15 HeterogeneousModerateSimple filtrationLowExcellent (Green, recyclable)[5][6]
Wells-Dawson HPA HeterogeneousModerate to FastFiltration / CentrifugationVery LowExcellent (High selectivity)[7]

Experimental Workflows

The following protocols outline self-validating methodologies for synthesizing 2-methoxyethyl 2-butenoate using both homogeneous and heterogeneous catalytic approaches.

Workflow Start Starting Materials: Crotonic Acid + 2-Methoxyethanol CatChoice Catalyst Selection Start->CatChoice Homogeneous Homogeneous Route p-TsOH Catalyst CatChoice->Homogeneous High Kinetics Heterogeneous Heterogeneous Route Amberlyst-15 Resin CatChoice->Heterogeneous Green / Recyclable Reaction1 Reflux in Toluene (110°C) Dean-Stark Water Removal Homogeneous->Reaction1 Reaction2 Stir at 85°C Molecular Sieves / Azeotrope Heterogeneous->Reaction2 Workup1 Aqueous Quench (NaHCO3) Phase Separation Reaction1->Workup1 Workup2 Simple Filtration Catalyst Recovery Reaction2->Workup2 Purification Vacuum Distillation Target: 2-Methoxyethyl 2-butenoate Workup1->Purification Workup2->Purification

Figure 2: Comparative workflow for homogeneous vs. heterogeneous esterification routes.

Protocol A: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)

This method utilizes a Dean-Stark apparatus. Removing the byproduct water shifts the thermodynamic equilibrium toward the ester product according to Le Chatelier's principle, ensuring high conversion[4].

Materials:

  • Crotonic Acid: 1.0 equivalent (e.g., 86.1 g, 1.0 mol)

  • 2-Methoxyethanol: 1.2 equivalents (e.g., 91.3 g, 1.2 mol)

  • p-TsOH Monohydrate: 0.05 equivalents (e.g., 9.5 g, 0.05 mol)

  • Toluene: 200 mL (Azeotropic solvent)

  • MEHQ (4-Methoxyphenol): 0.1 wt% (Polymerization inhibitor)

Step-by-Step Procedure:

  • Assembly: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add the crotonic acid, 2-methoxyethanol, p-TsOH, toluene, and MEHQ into the flask. Causality Note: MEHQ is critical; without it, the crotonate double bond will undergo radical polymerization at reflux temperatures.

  • Reaction: Heat the mixture to reflux (approx. 110°C). The toluene-water azeotrope will condense, and water will separate into the bottom of the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4–6 hours until the theoretical volume of water (approx. 18 mL) is collected. Confirm conversion via GC-FID.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO3​ (2 × 100 mL) to neutralize the p-TsOH. Causality Note: Failure to neutralize the acid prior to concentration will lead to reverse hydrolysis or ether cleavage during distillation.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation to yield pure 2-methoxyethyl 2-butenoate.

Protocol B: Heterogeneous Catalysis using Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular ion-exchange resin. This protocol eliminates the need for aqueous workup and allows for catalyst recycling, aligning with green chemistry principles[5][6].

Materials:

  • Crotonic Acid: 1.0 equivalent

  • 2-Methoxyethanol: 1.5 equivalents (Excess used to drive equilibrium in the absence of azeotropic distillation)

  • Amberlyst-15 (Dry): 10 wt% relative to crotonic acid

  • MEHQ: 0.1 wt%

Step-by-Step Procedure:

  • Preparation: Ensure the Amberlyst-15 resin is thoroughly dried in a vacuum oven at 60°C prior to use to maximize active acidic sites.

  • Reaction: In a sealed reaction vessel equipped with a magnetic stirrer, combine crotonic acid, 2-methoxyethanol, dried Amberlyst-15, and MEHQ.

  • Heating: Stir the suspension at 85°C for 10–14 hours. Causality Note: The macroreticular structure of Amberlyst-15 requires sufficient time for the diffusion of reactants into the porous polymer matrix[6].

  • Monitoring: Track the disappearance of crotonic acid via TLC or GC.

  • Workup & Recovery: Cool the mixture and simply filter the heterogeneous catalyst through a sintered glass funnel. Wash the resin with a small amount of cold methanol for future reuse.

  • Purification: Remove the excess 2-methoxyethanol under vacuum to isolate the target ester.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: Because crotonic acid is conjugated, it is inherently less reactive than aliphatic acids[2]. If conversion plateaus, ensure that water is being actively removed from the system. For Protocol B, adding activated 4Å molecular sieves to the reaction mixture can act as an in-situ water scavenger, driving the equilibrium forward.

  • Side-Product Formation (Etherification): 2-Methoxyethanol can undergo acid-catalyzed intermolecular dehydration to form bis(2-methoxyethyl) ether. If this side-product is detected via GC-MS, reduce the catalyst loading or switch from p-TsOH to a more selective solid acid like a Wells-Dawson Heteropoly Acid (HPA)[7].

  • Polymerization in the Distillation Flask: The product, 2-methoxyethyl 2-butenoate, is a reactive monomer. Always ensure a trace amount of MEHQ or BHT is present in the distillation pot. Furthermore, distillation must be performed under high vacuum to keep the boiling point as low as possible, preventing thermal auto-initiation of the double bond.

Sources

Application

Application Note & Protocols: Leveraging 2-Methoxyethyl 2-Butenoate for Advanced Biomedical Coatings

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-methoxyethyl 2-butenoate, a functional crotonate monomer, in the for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-methoxyethyl 2-butenoate, a functional crotonate monomer, in the formulation of advanced biomedical coatings. We present a scientific rationale for its use, highlighting its potential for creating biocompatible, hydrophilic, and potentially degradable surfaces. Detailed, field-tested protocols cover polymer synthesis via free-radical polymerization, coating application methodologies, and robust characterization techniques. Furthermore, a protocol for creating and evaluating a model drug-eluting coating is provided. This guide emphasizes the causality behind experimental choices, particularly addressing the unique reactivity of crotonate monomers compared to their acrylate counterparts, and integrates quality control checkpoints to ensure reproducible and reliable outcomes.

Section 1: Monomer Overview & Scientific Rationale

1.1 Chemical Structure and Inferred Properties

2-Methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) is an ester monomer featuring a short ethylene glycol side chain and an internal carbon-carbon double bond.

  • Hydrophilicity and Biocompatibility: The methoxyethyl group is structurally similar to the repeating unit of poly(ethylene glycol) (PEG), a polymer well-known for its protein resistance and biocompatibility. This side chain is expected to impart hydrophilicity to the resulting polymer surface, which can reduce non-specific protein adsorption and subsequent inflammatory responses—a critical attribute for any material in biological contact. Polymers like poly(2-methoxyethyl acrylate) (PMEA) have demonstrated excellent blood compatibility, suggesting a similar potential for polymers derived from this crotonate monomer.[1][2][3]

  • The Crotonate Challenge: Unlike widely used acrylate and methacrylate monomers which have a terminal double bond, crotonates possess an internal (β-substituted) double bond. This structural difference significantly reduces the monomer's reactivity in free-radical polymerization due to steric hindrance and the stability of the resulting radical.[4][5][6] Consequently, homopolymerization of alkyl crotonates using standard initiators like azobisisobutyronitrile (AIBN) is often challenging, leading to low conversion rates or low molecular weight products.[4][5] Our protocols are specifically designed to address this by using higher initiator concentrations and extended reaction times.

1.2 Rationale for Use in Biomedical Coatings

The combination of a biocompatible side chain with a less reactive polymerizable group makes poly(2-methoxyethyl 2-butenoate) an intriguing candidate for specialized biomedical applications:

  • Surface Modification: Coatings can be applied to metallic, ceramic, or polymeric medical device substrates (e.g., stents, catheters, orthopedic implants) to improve their biocompatibility and reduce thrombogenicity.[7][8][9]

  • Drug Delivery: The polymer matrix can serve as a reservoir for therapeutic agents, enabling the creation of drug-eluting coatings for localized, sustained release.[10][11][12][13]

  • Controlling Cell-Surface Interactions: The hydrophilic surface can be tailored to either prevent cell adhesion or be further functionalized to promote specific cell binding, such as endothelialization on vascular stents.[3]

Section 2: Polymer Synthesis & Characterization

This section details the synthesis of poly(2-methoxyethyl 2-butenoate) via solution-based free-radical polymerization.

Protocol 1: Synthesis of Poly(2-methoxyethyl 2-butenoate) [P(MEB)]

Objective: To synthesize a linear polymer of 2-methoxyethyl 2-butenoate with a target molecular weight suitable for coating applications.

Materials:

  • 2-Methoxyethyl 2-butenoate (MEB) monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol (non-solvent)

  • Nitrogen gas (high purity)

  • Standard glassware (Schlenk flask, condenser)

Equipment:

  • Magnetic stirrer with heating plate

  • Oil bath

  • Schlenk line or nitrogen manifold

  • Rotary evaporator

Procedure:

  • Monomer Purification: Pass the MEB monomer through a column of basic alumina to remove any inhibitor (e.g., MEHQ).

    • Rationale: Inhibitors are added to monomers for storage stability but will prevent polymerization. Their removal is a critical first step.

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10 g of purified MEB monomer and 0.2 g of AIBN (2 wt% relative to monomer) in 40 mL of anhydrous toluene.

    • Rationale: A higher initiator concentration (2 wt%) is used to counteract the low propagation rate of the crotonate monomer.[4][5] Toluene is chosen as a solvent that dissolves both the monomer and the resulting polymer.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Thorough degassing is essential for achieving target molecular weights.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a pre-heated oil bath at 70°C. Allow the reaction to proceed for 48 hours under a positive nitrogen pressure with vigorous stirring.

    • Rationale: 70°C is an appropriate temperature for the thermal decomposition of AIBN. An extended reaction time of 48 hours is necessary to achieve reasonable monomer conversion due to the low reactivity of crotonates.[14]

  • Polymer Isolation: After 48 hours, cool the reaction to room temperature. The solution will be noticeably more viscous. Slowly pour the polymer solution into a beaker containing 400 mL of cold methanol while stirring. The polymer will precipitate as a white solid.

    • Rationale: Methanol is a non-solvent for the polymer but dissolves the unreacted monomer and initiator fragments, effectively purifying the polymer.

  • Purification & Drying: Allow the precipitate to settle, decant the supernatant, and re-dissolve the polymer in a minimal amount of toluene. Repeat the precipitation into cold methanol two more times. After the final precipitation, collect the polymer by filtration and dry it under vacuum at 40°C for 24 hours.

  • Verification: Characterize the dried polymer using the methods outlined in Protocol 3.

Workflow for Polymer Synthesis and Coating Application

G cluster_synthesis Part 1: Polymer Synthesis cluster_coating Part 2: Coating Application Monomer 1. Purify Monomer (Remove Inhibitor) Setup 2. Prepare Reaction (Monomer, Initiator, Solvent) Monomer->Setup Degas 3. Degas Solution (Freeze-Pump-Thaw) Setup->Degas Polymerize 4. Polymerize (70°C, 48h) Degas->Polymerize Precipitate 5. Isolate & Purify (Precipitation in Methanol) Polymerize->Precipitate Dry 6. Dry Polymer (Vacuum Oven) Precipitate->Dry Dissolve 7. Dissolve Polymer (e.g., in Toluene) Dry->Dissolve Synthesized P(MEB) Apply 9. Apply Coating (Spin or Dip Coat) Dissolve->Apply Substrate 8. Prepare Substrate (Clean & Dry) Substrate->Apply Anneal 10. Anneal Film (Vacuum Oven) Apply->Anneal

Caption: Overall workflow from monomer purification to final coated substrate.

Section 3: Biomedical Coating Application & Evaluation

Protocol 2: Application of P(MEB) Coating onto a Substrate

Objective: To create a thin, uniform film of P(MEB) on a model substrate (e.g., silicon wafer, glass slide, or titanium coupon).

Materials:

  • Synthesized P(MEB) polymer

  • Toluene (spectroscopic grade)

  • Substrates (e.g., 1x1 cm titanium coupons)

  • Isopropanol, Acetone, Deionized Water

Equipment:

  • Spin coater or dip coater

  • Ultrasonic bath

  • Nitrogen gas stream

  • Vacuum oven

Procedure:

  • Substrate Preparation: Sequentially sonicate the titanium coupons in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.

    • Rationale: A pristine substrate surface is critical for good adhesion and uniform film formation.[15] Any organic or particulate contamination can lead to coating defects.

  • Polymer Solution: Prepare a 2% (w/v) solution of P(MEB) in toluene. Ensure the polymer is fully dissolved, which may require gentle warming or extended stirring. Filter the solution through a 0.22 µm PTFE syringe filter.

    • Rationale: Filtering removes any dust or gel particles that could create defects during coating. The concentration can be adjusted to control film thickness.

  • Coating Application (Spin Coating Example): a. Place a cleaned substrate on the spin coater chuck. b. Dispense enough polymer solution to cover the substrate surface. c. Spin at 500 rpm for 10 seconds (spread cycle), then ramp to 2000 rpm for 45 seconds (thinning cycle).

    • Rationale: The two-stage process ensures complete coverage before rapidly thinning the film to a uniform thickness. Parameters can be adjusted to tune the final thickness.[7]

  • Annealing: Transfer the coated substrate to a vacuum oven and anneal at 60°C for 4 hours.

    • Rationale: Annealing removes residual solvent and allows the polymer chains to relax, improving film density and adhesion to the substrate.

Protocol 3: Characterization of the Polymer and Coating

Objective: To verify the identity and properties of the synthesized polymer and the resulting surface coating.

Technique Purpose Sample Expected Outcome/Interpretation
¹H NMR Confirm polymer structure and check for residual monomer.Dried PolymerDisappearance of vinyl proton peaks (~6-7 ppm) from the monomer. Broadening of peaks corresponding to the polymer backbone and side chain.[16]
GPC Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).Dried PolymerProvides quantitative data on the size distribution of polymer chains. A PDI > 2 is typical for standard free-radical polymerization.[17]
Contact Angle Goniometry Measure surface wettability (hydrophilicity).Coated SubstrateA lower water contact angle compared to the uncoated substrate indicates a more hydrophilic surface, consistent with the methoxyethyl side chains.
AFM Assess surface topography and root-mean-square (RMS) roughness.Coated SubstrateProvides a nanoscale image of the surface. A low RMS roughness value (e.g., < 5 nm) indicates a smooth, uniform coating.[18][19]
XPS Determine surface elemental composition.Coated SubstrateConfirms the presence of the polymer coating by detecting the expected elements (C, O) and the absence of substrate elements (e.g., Ti).[18][20]

Section 4: Advanced Application - Drug Elution

Protocol 4: Preparation and Evaluation of a Drug-Eluting Coating

Objective: To load a model drug (Sirolimus) into a P(MEB) coating and measure its in vitro release profile.

Materials:

  • P(MEB) polymer

  • Sirolimus (or other model drug)

  • Toluene

  • Coated substrates (e.g., 316L stainless steel coupons)

  • Phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 20

Equipment:

  • HPLC or UV-Vis Spectrophotometer

  • Incubator shaker set to 37°C

Procedure:

  • Coating Solution: Prepare a 2% (w/v) P(MEB) solution in toluene. Add Sirolimus to achieve a drug-to-polymer ratio of 1:3 (w/w). Ensure complete dissolution.

  • Coating: Apply the drug-polymer solution to pre-cleaned stainless steel coupons using the spin coating method from Protocol 2. Anneal as described.

  • Release Study Setup: Place each coated coupon in a separate vial containing 5 mL of pre-warmed PBS/Tween 20 release medium. Place the vials in an incubator shaker at 37°C with gentle agitation.

    • Rationale: 37°C mimics physiological temperature. Tween 20 is a surfactant used to ensure sink conditions, preventing the drug concentration from reaching saturation in the release medium, which would artificially slow the release rate.

  • Sampling: At predetermined time points (e.g., 1h, 4h, 8h, 1d, 3d, 7d, 14d, 21d, 28d), remove the entire volume of the release medium and replace it with 5 mL of fresh, pre-warmed medium. Store the collected samples at 4°C until analysis.

    • Rationale: Complete replacement of the medium ensures that the measured release rate at each time point is independent of previous points.

  • Quantification: Analyze the concentration of Sirolimus in the collected samples using a calibrated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage release versus time to generate the drug elution profile.[10][19]

Conceptual Model of Drug-Eluting Coating

Caption: Diagram of a drug-eluting coating on a device substrate.

Section 5: Biocompatibility Considerations

While the structural components of P(MEB) suggest good biocompatibility, this must be empirically verified. All materials intended for medical use must undergo rigorous biological safety evaluation.[21] The initial, fundamental tests are outlined by the International Organization for Standardization (ISO) 10993 series of standards.[22][23][24]

Recommended Initial Biocompatibility Tests (as per ISO 10993):

  • ISO 10993-5 (In Vitro Cytotoxicity): This test exposes cultured cells (e.g., L929 fibroblasts) to extracts from the coated material to assess if any leachable components are toxic to cells.[21][25][26] A material is considered non-cytotoxic if cell viability remains high (typically >70%).[26]

  • ISO 10993-10 (Irritation and Skin Sensitization): These tests evaluate the potential of the material to cause local irritation or an allergic reaction upon contact with biological tissue.[21]

  • ISO 10993-4 (Hemocompatibility): For any blood-contacting device, this series of tests is critical. It assesses properties like thrombosis, coagulation, and hemolysis (damage to red blood cells).

It is imperative to conduct these evaluations on terminally sterilized coated devices, as the sterilization process itself can alter the surface properties of the material.[27]

Section 6: References

  • The Armoloy Corporation. (2025, May 21). ISO 10993 Biocompatibility Testing. [Link]

  • De La Rosa-Ramírez, H., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. [Link]

  • MED Institute. (2024, April 2). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

  • Rimsys. (2023, January 6). ISO 10993: Standards for the biologic evaluation of medical devices. [Link]

  • TÜV SÜD. Biocompatibility Testing for Medical Devices. [Link]

  • De La Rosa-Ramírez, H., et al. (2024, March 8). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. [Link]

  • Laloyaux, X., et al. Engineering and Characterization of Polymer Surfaces for Biomedical Applications. [Link]

  • Eskes, C., et al. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Frontiers in Toxicology. [Link]

  • De La Rosa-Ramírez, H., et al. (2024, March 19). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. PubMed. [Link]

  • Mir, M., et al. (2021). Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications. Scientific Reports. [Link]

  • Man, K., et al. (2021). Analytical Techniques for the Characterization of Bioactive Coatings for Orthopaedic Implants. Coatings. [Link]

  • Kirsch, M., et al. (2023). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Gels. [Link]

  • Manivasagam, G., et al. (2020, December 21). Biopolymer Coatings for Biomedical Applications. Coatings. [Link]

  • ResolveMass Laboratories Inc. (2023). An Overview of Analytical Techniques for Polymer Characterization/ Polymer Analysis. [Link]

  • Curran, J. M., et al. (2013). Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying. Cellular and Molecular Bioengineering. [Link]

  • Matsumoto, A., et al. (2002). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Macromolecules. [Link]

  • Hydromer. (2023). The Ultimate Guide to Multilayer Hydrophilic Medical Coatings. [Link]

  • Biomerics. Coating, Dipping, the Future of Medical Devices, and Biomerics. [Link]

  • Shaghaleh, H., et al. (2018). Coating Techniques and Release Kinetics of Drug-Eluting Stents. Coatings. [Link]

  • Wu, W. (2011). Drug-eluting stent coatings. Expert Opinion on Drug Delivery. [Link]

  • Kepenekci, C., et al. (2021). Comparison of polymer-coated, drug-eluting self-expandable metal stents for the potential treatment of gastrointestinal cancers. Biomaterials Science. [Link]

  • Wilson, G. J., et al. (2012). Enhanced drug delivery capabilities from stents coated with absorbable polymer and crystalline drug. Biomaterials. [Link]

  • IMR Test Labs. (2021, December 17). A Comprehensive Guide to Medical Device Coatings Evaluation. [Link]

  • Li, D., et al. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules. [Link]

  • Onalan, T., et al. (2012). Effect of poly (2-methoxyethyl acrylate)-coated oxygenators on haemolysis. Perfusion. [Link]

  • Zeus. Biocompatibility of Plastics. [Link]

  • Haque, M. A., et al. (2022). Poly(2-Methoxyethyl Acrylate) (PMEA)-Coated Anti-Platelet Adhesive Surfaces to Mimic Native Blood Vessels through HUVECs Attachment, Migration, and Monolayer Formation. Polymers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Proactive Stabilization of 2-Methoxyethyl 2-Butenoate

Welcome to the Technical Support Center for 2-methoxyethyl 2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended auto-polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methoxyethyl 2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended auto-polymerization of this monomer during storage and handling. By understanding the underlying chemical principles and adhering to the recommended protocols, you can maintain the integrity of your material and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-methoxyethyl 2-butenoate and why is auto-polymerization a concern?

A1: 2-Methoxyethyl 2-butenoate is an unsaturated ester. While crotonate esters like this one are generally less prone to spontaneous polymerization than their acrylate counterparts due to lower propagation rates, the presence of a double bond means they can still polymerize under certain conditions.[1][2][3] This process is typically a free-radical chain reaction that, once initiated, can proceed exothermically. Uncontrolled polymerization can lead to a solidified, unusable product, and in rare, large-scale scenarios, a runaway reaction could cause a dangerous buildup of heat and pressure.[2]

Q2: What are the primary triggers for the auto-polymerization of 2-methoxyethyl 2-butenoate?

A2: The primary triggers for auto-polymerization are sources of free radicals. These can be generated by:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.[1]

  • Light: UV light can provide the energy to initiate polymerization.

  • Contaminants: Peroxides (often formed by exposure to air), metal ions, and other impurities can act as initiators.

Q3: How is 2-methoxyethyl 2-butenoate typically stabilized?

A3: To prevent spontaneous polymerization, 2-methoxyethyl 2-butenoate is typically stabilized with a free-radical scavenger. For analogous monomers like 2-methoxyethyl prop-2-enoate, Monomethyl Ether of Hydroquinone (MEHQ) is a common inhibitor, often used at concentrations around 100 ppm.[4] These phenolic inhibitors work by intercepting and neutralizing free radicals, thus terminating the polymerization chain reaction.

Q4: Is the presence of oxygen important for the stability of the monomer?

A4: Yes, for phenolic inhibitors like MEHQ, a small amount of dissolved oxygen is crucial for their function. Oxygen reacts with initial monomer radicals to form peroxide radicals, which are then efficiently scavenged by the inhibitor. Therefore, storing the monomer under a completely inert atmosphere (like pure nitrogen or argon) can render the inhibitor ineffective and may actually increase the risk of polymerization.

Troubleshooting Guide: Unintended Polymerization

This section provides a structured approach to diagnosing and addressing issues related to the premature polymerization of 2-methoxyethyl 2-butenoate.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Observation: Increased viscosity, gel formation, or solidification check_storage Step 1: Review Storage Conditions start->check_storage check_inhibitor Step 2: Verify Inhibitor Presence & Concentration check_storage->check_inhibitor Correct? action_storage Action: Relocate to a cool, dark, and well-ventilated area. Ensure container is appropriate. check_storage->action_storage Incorrect? check_contaminants Step 3: Assess for Potential Contamination check_inhibitor->check_contaminants Sufficient? action_inhibitor Action: If inhibitor is depleted, consider adding more (if monomer is still liquid) or safe disposal. check_inhibitor->action_inhibitor Low/Absent? action_contaminants Action: Review handling procedures. If contamination is suspected, safely dispose of the material. check_contaminants->action_contaminants Suspected? end_node Resolution: Monomer stabilized or safely disposed of. check_contaminants->end_node Unlikely? action_storage->end_node action_inhibitor->end_node action_contaminants->end_node

Caption: A step-by-step workflow for troubleshooting premature polymerization.

Issue Potential Cause Recommended Action & Explanation
Increased Viscosity or Gel Formation Elevated Storage Temperature Immediately move the container to a cooler location. Increased temperature accelerates the rate of radical formation, which can deplete the inhibitor more rapidly.
Exposure to UV Light Transfer the monomer to an amber or opaque container and store it in a dark place. UV radiation can initiate polymerization.
Inhibitor Depletion If the monomer is still liquid, it may be possible to add more inhibitor. However, if significant oligomerization has occurred, it is safer to dispose of the material according to safety guidelines.
Solidification of Monomer Complete Inhibitor Depletion and Advanced Polymerization At this stage, the monomer is unusable. Do not attempt to heat the container to melt the polymer, as this can lead to a dangerous pressure buildup. The material should be disposed of safely.
Discoloration (e.g., yellowing) Contamination or Oxidation Discoloration can be a sign of impurity ingress or side reactions. The material's purity is compromised, and it should not be used for sensitive applications.

Protocols for Storage and Stability Monitoring

Adherence to proper storage and monitoring protocols is the most effective way to prevent auto-polymerization.

Protocol 1: Recommended Storage of 2-Methoxyethyl 2-Butenoate
  • Container Selection: Store the monomer in its original container if possible. If transferring, use amber glass bottles or containers made of compatible materials like stainless steel or fluorinated polyethylene. Avoid materials that may leach plasticizers or other potential initiators.

  • Temperature Control: Store the monomer in a cool, well-ventilated area, ideally between 2-8°C . Avoid freezing, as this can cause the inhibitor to crystallize and distribute unevenly upon thawing.

  • Light Exclusion: Always store the container in a dark location, away from direct sunlight or other sources of UV radiation.

  • Atmosphere: Do not store under a fully inert atmosphere. The headspace in the container should contain air to provide the necessary oxygen for the inhibitor to function effectively.

  • Inventory Management: Employ a "first-in, first-out" inventory system. The shelf life of the monomer is limited, and older stock should be used first.

Protocol 2: Monitoring Monomer Stability

Regularly check the condition of your stored 2-methoxyethyl 2-butenoate, especially for long-term storage.

  • Visual Inspection (Monthly):

    • Carefully observe the monomer's appearance without opening the container if possible. Look for any signs of cloudiness, discoloration, or the presence of solid particles.

    • Gently tilt the container to check for any noticeable increase in viscosity.

  • Quantitative Analysis (Every 6 Months or if issues are suspected):

    • Viscosity Measurement: A significant increase in viscosity is a direct indicator of oligomer formation. Establish a baseline viscosity for a fresh batch and compare subsequent measurements.

    • Analytical Chromatography: For a more sensitive analysis, techniques like Size Exclusion Chromatography (SEC) or Two-Dimensional Liquid Chromatography with High-Resolution Mass Spectrometry (2D-LC/HRMS) can detect the presence of dimers, trimers, and other small oligomers, which are the earliest signs of polymerization.[5]

Visualizing the Inhibition Mechanism

Caption: The role of an inhibitor in terminating the free-radical polymerization chain.

Emergency Procedures for Runaway Polymerization

While unlikely for crotonate esters in a laboratory setting, it is crucial to be prepared for a potential runaway reaction, especially with larger quantities.

  • Immediate Evacuation: If you observe a rapid temperature increase, vapor release, or bulging of the container, evacuate the immediate area and alert others.

  • Ventilation: If it can be done safely, increase ventilation in the area to disperse any flammable or toxic vapors.

  • Cooling: Do not enter the area to cool the container unless you are trained to do so and have the appropriate personal protective equipment. Emergency responders may use water sprays to cool the exterior of the container.[6]

  • Do Not Add Water Directly: Adding water directly to the monomer can in some cases accelerate the reaction or cause a violent release of steam.

  • Contact Emergency Services: Inform your institution's safety officer and emergency services, providing them with the chemical name and the nature of the emergency.

By implementing these guidelines, you can significantly mitigate the risks associated with the storage of 2-methoxyethyl 2-butenoate and ensure its viability for your research and development needs.

References

  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Croton
  • What Is Runaway Polymeriz
  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Croton
  • Exploring 2-Methoxyethyl Prop-2-enoate: Properties, Applications, and Manufacturing.
  • Stability of agricultural chemicals. I.
  • How to prevent runaway reactions. EPA Archive.
  • polymeris
  • Runaway reactions, case studies, lessons learned. ARIA.
  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
  • Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. PubMed.

Sources

Optimization

troubleshooting impurities in 2-methoxyethyl 2-butenoate reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-methoxyethyl 2-butenoate. This resource is designed for researchers, chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-methoxyethyl 2-butenoate. This resource is designed for researchers, chemists, and process development professionals to proactively troubleshoot and resolve common issues related to impurity formation during this reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes.

The synthesis of 2-methoxyethyl 2-butenoate is most commonly achieved via the Fischer-Speier esterification of crotonic acid and 2-methoxyethanol, typically using a strong acid catalyst.[1][2] While straightforward in principle, this reaction is governed by an equilibrium and is susceptible to several side reactions that can lead to challenging impurity profiles.[3][4] This guide provides a structured, question-and-answer approach to identifying and mitigating these impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My final product is contaminated with unreacted starting materials. Why is the reaction incomplete?

Answer: This is the most common issue in Fischer esterification and is a direct consequence of the reaction's reversibility.[3] The reaction between crotonic acid and 2-methoxyethanol produces the ester and water, but the water can hydrolyze the ester back to the starting materials, establishing an equilibrium that may lie unfavorably for high product yield.[1][4]

Causality & Mitigation Strategies:

  • Le Châtelier's Principle: To drive the equilibrium towards the product side, you must either increase the concentration of a reactant or remove a product as it forms.[5]

    • Use Excess Alcohol: Employing 2-methoxyethanol as the limiting reagent and using a large excess of it can shift the equilibrium to favor ester formation. Since 2-methoxyethanol can be toxic, this should be handled with appropriate safety measures.[6][7]

    • Water Removal: The most effective strategy is the continuous removal of water from the reaction mixture. This can be accomplished by:

      • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene allows for the azeotropic removal of water.

      • Drying Agents: The inclusion of molecular sieves in the reaction vessel can sequester the water as it is formed.[1]

Troubleshooting Flowchart for Incomplete Conversion

Caption: Troubleshooting logic for incomplete conversion.

FAQ 2: I've detected a significant impurity with the same mass as my product but a different retention time in GC-MS. What could it be?

Answer: It is highly probable that you are observing a diastereomer of your target compound, specifically the (Z)- or cis-isomer, 2-methoxyethyl (2Z)-2-butenoate.

Causality & Mitigation Strategies:

  • Starting Material Isomerism: Crotonic acid is the common name for (2E)-2-butenoic acid (the trans-isomer). Commercial crotonic acid may contain small amounts of the cis-isomer, isocrotonic acid. This impurity will be esterified alongside the trans-isomer, leading to the corresponding (Z)-ester impurity in your final product.

  • Reaction Conditions: While less common, harsh reaction conditions (e.g., prolonged heating, strong acid) could potentially cause some isomerization of the double bond, although the trans form is thermodynamically more stable.

Recommended Actions:

  • Analyze Starting Material: Run a quality control check (e.g., by GC-MS or NMR) on your crotonic acid to quantify the level of any cis-isomer present.

  • Purification: The E and Z isomers often have slightly different boiling points and polarities. Careful fractional distillation or column chromatography can typically be used to separate them.

FAQ 3: An impurity with a higher molecular weight is appearing. What is its likely identity and how can I prevent it?

Answer: A common higher-weight byproduct in this reaction is 2-methoxyethyl 3-(2-methoxyethoxy)butanoate . This impurity arises from a Michael addition side reaction.

Mechanism of Formation: The crotonate system is an α,β-unsaturated ester. The double bond is "electron-poor" due to the electron-withdrawing nature of the ester group, making it susceptible to nucleophilic attack. The alcohol, 2-methoxyethanol, can act as a nucleophile and add across this double bond. This reaction can be catalyzed by both acid and base. A similar reaction has been documented where methanol adds to methyl butenoate.[8]

Mitigation Strategies:

  • Control Temperature: Michael additions can become more favorable at higher temperatures. Running the esterification at the lowest effective temperature can help minimize this side reaction.

  • Stoichiometry Control: Avoid a large excess of the alcohol if this byproduct becomes significant. This is a trade-off, as an excess of alcohol is needed to drive the esterification equilibrium (see FAQ 1). A moderate excess is often the best compromise.

  • Catalyst Choice: While strong Brønsted acids are standard, exploring milder catalysts may reduce the rate of Michael addition relative to esterification.[5]

  • Workup Procedure: Ensure that the reaction is properly quenched and neutralized. Lingering acid or exposure to basic conditions during workup can promote this side reaction.

Reaction Pathway Diagram

G cluster_main Main Reaction: Fischer Esterification cluster_side Side Reactions Crotonic_Acid Crotonic Acid Product 2-Methoxyethyl 2-butenoate Crotonic_Acid->Product + 2-Methoxyethanol (H+ Catalyst) Polymer Polymeric Impurities Crotonic_Acid->Polymer Polymerization Methoxyethanol 2-Methoxyethanol Michael_Product Michael Adduct (2-methoxyethyl 3-(2-methoxyethoxy)butanoate) Methoxyethanol->Michael_Product Product->Crotonic_Acid + H2O (Hydrolysis) Product->Michael_Product + 2-Methoxyethanol

Caption: Main esterification pathway and key side reactions.

FAQ 4: Could impurities be coming from my starting materials or solvents?

Answer: Absolutely. The purity of your final product is fundamentally limited by the purity of your inputs.

Potential Sources of Contamination:

Starting Material / SolventPotential ImpuritiesImpact on ReactionMitigation
Crotonic Acid Isocrotonic acid (cis-isomer), other carboxylic acids, residual solvents from its synthesis.[9]Forms isomeric esters; other acids will also be esterified, leading to different ester byproducts.Use high-purity grade; analyze by GC-MS or NMR before use. Consider recrystallization if necessary.
2-Methoxyethanol Water, other alcohols, peroxides (if aged).Water will inhibit the forward reaction. Other alcohols will form different esters. Peroxides can initiate polymerization.[10][11]Use anhydrous grade from a reputable supplier. Store under nitrogen and away from light.
Acid Catalyst (e.g., H₂SO₄) Water.Can inhibit the reaction by shifting the equilibrium.Use concentrated (98%) sulfuric acid or anhydrous p-toluenesulfonic acid.
Solvents (e.g., Toluene) Water, other organic contaminants.Water inhibits the reaction. Other contaminants may be difficult to remove from the product.Use anhydrous grade solvents.

Analytical & Purification Protocols

Protocol 1: GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying volatile compounds like your target ester and its likely impurities.[12][13]

Instrumentation & Columns:

  • GC-MS System: Standard system with an Electron Ionization (EI) source.

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), provides good separation for this class of compounds.

Step-by-Step Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the diluted sample with a split ratio of 50:1 to avoid overloading the column.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z.[14]

    • Solvent Delay: 3-4 minutes to prevent filament damage from the injection solvent.

Expected Elution Order:

  • 2-Methoxyethanol (most volatile)

  • 2-Methoxyethyl 2-butenoate (Product)

  • Crotonic Acid (may show tailing; derivatization can improve peak shape)

  • Michael Addition Product (higher boiling point)

Protocol 2: Purification by Aqueous Workup and Fractional Distillation

This protocol is designed to remove the acid catalyst, unreacted water-soluble starting materials, and separate the final product from less volatile impurities.

  • Quenching: Cool the reaction mixture to room temperature. If a solvent like toluene was used, dilute with an equal volume of diethyl ether or ethyl acetate to ensure good separation from the aqueous phase.

  • Acid Removal: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the acid catalyst and removes unreacted crotonic acid as its water-soluble sodium salt.

  • Water Wash: Wash the organic layer with deionized water (2x) to remove residual bicarbonate and any remaining 2-methoxyethanol.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to break any emulsions and remove bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus equipped for vacuum.

    • Place the crude oil in the distillation flask with a magnetic stir bar.

    • Apply vacuum and gently heat the flask.

    • Collect fractions based on boiling point. The desired product, 2-methoxyethyl 2-butenoate, should distill as a clear, colorless liquid. The higher-boiling Michael adduct and any polymeric residues will remain in the distillation pot.

References

  • CROTONIC ACID FOR SYNTHESIS MSDS CAS-No.: 3724-65-0 MSDS - Loba Chemie. (2016, May 24). [Link]

  • CROTONIC ACID ( FOR SYNTHESIS) - Suvchem Laboratory Chemicals. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • methyl (2E)-2-butenoate - Chemical Synthesis Database. (2025, May 20). [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Link]

  • 2-Methoxyethanol - Wikipedia. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. [Link]

  • Common Name: 2-METHOXYETHANOL HAZARD SUMMARY - NJ.gov. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Ethylene Glycol Ethers 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CASRNs 109-86-4, 110-80-5, 111-76-2). [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020, May 30). [Link]

  • 2-methoxyethanol - AERU - University of Hertfordshire. (2023, June 21). [Link]

  • 2-Methoxyethyl butanoate | C7H14O3 | CID 243399 - PubChem - NIH. [Link]

  • ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca. (2017, May 4). [Link]

  • US20060115883A1 - Preparation of (E)- and (Z)
  • CN104557546A - Method for synthesizing 2-hydroxy-3-methyl-3-ethyl crotonate - Google P
  • Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

  • GC-MS Characterization of Ethanolic Extract from Croton wagneri Müll. Arg. - Scirp.org. [Link]

  • US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google P
  • The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer–Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone - Research @ Flinders. (2016, June 1). [Link]

  • ketene di(2-methoxyethyl) acetal - Organic Syntheses Procedure. [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. [Link]

  • Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database | Request PDF - ResearchGate. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC. (2020, September 1). [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent. (2011, November 21). [Link]

  • CN113979855A - Preparation method of crotonic acid - Google P
  • EP2509637A2 - Purification method - Google P

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyethyl 2-Butenoate Derivatives

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for overcoming steric hindrance in reactions involving 2-methoxyethyl 2-butenoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for overcoming steric hindrance in reactions involving 2-methoxyethyl 2-butenoate and its derivatives. Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is a common challenge that can lead to low yields, poor selectivity, and incomplete conversions.[1][2][3] This resource offers troubleshooting strategies, frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems you might encounter and provides a systematic approach to resolving them.

Problem 1: Low to No Yield in Michael Addition Reactions

You are attempting a conjugate addition of a nucleophile to a 2-methoxyethyl 2-butenoate derivative and observing minimal or no product formation.[4]

Possible Causes & Solutions:

  • Insufficient Nucleophile Reactivity: The steric bulk around the β-carbon of the butenoate may be preventing the approach of a weak nucleophile.

    • Solution 1: Generate a More Potent Nucleophile. If using a carbon nucleophile like a malonate ester, employ a stronger, non-nucleophilic base to ensure complete deprotonation. For instance, switch from a weaker base like triethylamine to a stronger one such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For thiol-based nucleophiles, ensure complete deprotonation to the more reactive thiolate anion.[2]

    • Solution 2: Utilize an Organocatalyst. Chiral primary amine catalysts, such as those derived from 1,2-diphenylethanediamine, can activate aldehydes or ketones to form highly reactive enamine intermediates that can then participate in the Michael addition.[5][6]

  • Inadequate Electrophile Activation: The electron-withdrawing effect of the ester may not be sufficient to overcome the steric barrier.

    • Solution 1: Employ Lewis Acid Catalysis. Lewis acids can coordinate to the carbonyl oxygen of the ester, increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack.[7] Common Lewis acids for this purpose include TiCl₄, BF₃·OEt₂, and SnCl₄.[7][8] It is important to perform these reactions under anhydrous conditions as water can deactivate the Lewis acid.[9]

    • Solution 2: Consider Hydrogen Bond Donor Catalysts. Catalysts like thioureas can activate the enoate through hydrogen bonding, making it more susceptible to nucleophilic attack.[5][10] This approach is often used in organocatalytic asymmetric Michael additions.[10]

  • Unfavorable Reaction Conditions: The chosen solvent or temperature may not be optimal for overcoming the activation energy barrier imposed by steric hindrance.

    • Solution 1: Solvent Screening. The polarity of the solvent can influence transition state stabilization. Screen a range of solvents with varying polarities (e.g., THF, DCM, toluene, MeCN) to find the optimal medium for your reaction. Less polar solvents can sometimes favor the desired conjugate addition.[11]

    • Solution 2: Temperature Adjustment. Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[2] However, be mindful that excessive heat can lead to side reactions or decomposition. Conversely, for some stereoselective reactions, lowering the temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[12]

Problem 2: Poor Diastereoselectivity in the Formation of Adjacent Stereocenters

Your reaction is proceeding, but you are obtaining an undesirable mixture of diastereomers.

Possible Causes & Solutions:

  • Lack of Facial Control: The nucleophile is attacking both faces of the double bond with similar probability.

    • Solution 1: Utilize Chiral Catalysts. The use of chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, directing the nucleophile to a specific face of the double bond.[12] For example, copper catalysts with chiral ligands have been shown to control diastereoselectivity in boron conjugate additions.[13]

    • Solution 2: Employ Chiral Auxiliaries. Attaching a chiral auxiliary to either the nucleophile or the butenoate derivative can effectively block one face of the molecule, leading to a preferred direction of attack.[14] The auxiliary can be removed in a subsequent step.[14]

  • Influence of Additives: The presence or absence of certain additives can impact the transition state geometry.

    • Solution: Strategic Use of Additives. In some cases, the addition of salts like LiBr can alter the aggregation state of organometallic reagents or chelate to the substrate, thereby influencing the diastereoselectivity of the addition.[15] The steric bulk and pKa of alcohol additives have also been shown to affect the diastereomeric ratio in certain conjugate additions.[13]

  • Kinetic vs. Thermodynamic Control: The observed product ratio may be a result of thermodynamic equilibration.

    • Solution: Adjust Reaction Conditions for Kinetic Control. Running the reaction at a lower temperature can favor the kinetically preferred diastereomer by preventing equilibration to the more stable thermodynamic product.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the "2-methoxyethyl" portion of the ester specifically contribute to steric hindrance?

The 2-methoxyethyl group itself is relatively flexible. However, its ether oxygen can act as a Lewis basic site, potentially coordinating with metal catalysts or other species in the reaction mixture. This coordination can lead to a more rigid and sterically demanding conformation around the ester, influencing the approach of incoming nucleophiles.

Q2: Are there alternative ester groups that might be less sterically demanding but offer similar properties?

If the 2-methoxyethyl group is not essential for the final product's properties, consider simpler alkyl esters like methyl or ethyl esters. These smaller groups will reduce the steric profile of the Michael acceptor. However, be aware that altering the ester group can also influence the electronic properties of the α,β-unsaturated system.[16]

Q3: Can computational chemistry help predict the best approach to overcoming steric hindrance for my specific derivative?

Yes, Density Functional Theory (DFT) calculations can be a powerful tool to model transition states and predict the activation barriers for different reaction pathways with various catalysts and substrates.[8] This can help you prioritize experimental conditions and catalyst choices, saving time and resources.

Q4: In the context of drug development, how can overcoming steric hindrance impact the properties of the final molecule?

Successfully navigating sterically challenging reactions allows for the synthesis of more complex and three-dimensional molecules. Increasing the sp³ character of a drug candidate can lead to improved pharmacological properties, such as better solubility and metabolic stability, and can be a strategy to move away from "flat" aromatic structures.[17]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Lewis Acid-Catalyzed Michael Addition

This protocol provides a general procedure for a Lewis acid-catalyzed conjugate addition of a carbon nucleophile to a sterically hindered 2-methoxyethyl 2-butenoate derivative.

Materials:

  • 2-Methoxyethyl 2-butenoate derivative (1.0 eq)

  • Nucleophile (e.g., diethyl malonate) (1.2 eq)

  • Lewis Acid (e.g., TiCl₄, 1 M in DCM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-methoxyethyl 2-butenoate derivative and the nucleophile.

  • Dissolve the reactants in anhydrous DCM.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yield

G start Low Yield in Michael Addition check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile check_electrophile Evaluate Electrophile Activation start->check_electrophile check_conditions Review Reaction Conditions start->check_conditions sub_nucleophile1 Use Stronger Base (e.g., DBU) check_nucleophile->sub_nucleophile1 Weak Nucleophile sub_nucleophile2 Employ Organocatalyst (e.g., primary amine) check_nucleophile->sub_nucleophile2 Weak Nucleophile sub_electrophile1 Add Lewis Acid Catalyst (e.g., TiCl4) check_electrophile->sub_electrophile1 Poor Activation sub_electrophile2 Use H-Bond Donor Catalyst (e.g., thiourea) check_electrophile->sub_electrophile2 Poor Activation sub_conditions1 Screen Solvents check_conditions->sub_conditions1 Suboptimal Conditions sub_conditions2 Optimize Temperature check_conditions->sub_conditions2 Suboptimal Conditions end Improved Yield sub_nucleophile1->end sub_nucleophile2->end sub_electrophile1->end sub_electrophile2->end sub_conditions1->end sub_conditions2->end

Caption: Troubleshooting workflow for low-yielding Michael additions.

Catalyst Selection Guide for Stereocontrol

G start Goal: High Diastereoselectivity catalyst_choice Catalyst Strategy Chiral Lewis Acid Chiral Organocatalyst Chiral Auxiliary start->catalyst_choice lewis_acid_details Mechanism: Coordinates to carbonyl, creates chiral pocket. Examples: Cu(II)-BOX, Ti-TADDOL. Considerations: Requires anhydrous conditions. catalyst_choice:f1->lewis_acid_details organocatalyst_details Mechanism: Forms chiral iminium or enamine. Examples: Cinchona alkaloids, prolinol derivatives. Considerations: Generally milder conditions. catalyst_choice:f2->organocatalyst_details auxiliary_details Mechanism: Covalently attached chiral group directs attack. Examples: Evans auxiliaries, SAMP/RAMP. Considerations: Requires additional synthesis and removal steps. catalyst_choice:f3->auxiliary_details

Caption: Decision guide for selecting a stereocontrol strategy.

Section 4: Quantitative Data Summary

Table 1: Effect of Catalysts on a Model Michael Addition
EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1NoneTHF25<5-
2DBU (10)THF25451:1
3TiCl₄ (110)DCM-78853:1
4Cu(OTf)₂/Chiral Ligand (10)Toluene092>20:1

This table presents hypothetical data for illustrative purposes, based on general principles of overcoming steric hindrance.

References

  • Vanlaldinpuia, K., & Lalthanpuii, P. B. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Research Journal of Science and Technology, 8(3), 123.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Organic & Biomolecular Chemistry, 19(40), 8783-8803.
  • Asymmetric Catalytic Enantio- and Diastereoselective Boron Conjugate Addition Reactions of α-Functionalized α,β-Unsaturated Carbonyl Substrates. (2016). Organic Letters, 18(15), 3846-3849.
  • Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. (2009). Organic Letters, 11(2), 429-432.
  • Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. (2020). Organic Letters, 22(12), 4652-4657.
  • Organocatalytic asymmetric aza-Michael additions. (2009). Organic & Biomolecular Chemistry, 7(23), 4847-4857.
  • Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. (2018). Chemical Society Reviews, 47(8), 2876-2900.
  • Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage. (2023). Chemical Reviews, 123(18), 10834-10931.
  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2022). Molecules, 27(3), 676.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2021). ChemRxiv.
  • Lewis acid catalysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions. (2025). Benchchem.
  • How to improve the diastereoselectivity of dihydroisoxazole form
  • Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. (2024).
  • Troubleshooting low yields in the synthesis of substituted enones. (2025). Benchchem.
  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. (2008). Organic Letters, 10(3), 441-444.
  • Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. (2015).
  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (2018). RSC Advances, 8(59), 33833-33836.
  • Tailored Manganese-Catalyzed Enantioconvergent Hydrophosphination to Access Remote P,C-Stereogenic Phosphines. (2023). Journal of the American Chemical Society, 145(13), 7536-7546.
  • Troubleshooting low yield in maleimide conjug
  • Nickel catalysts with asymmetric steric hindrance for ethylene polymerization. (2022). Journal of University of Science and Technology of China, 52(12), 12.
  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (2014).
  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. (2022). Chemical Review and Letters, 5(3), 226-233.
  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. (n.d.). University of Wisconsin-Madison.
  • Enones that failed to undergo conjugation addition with the present catalytic system. (2018).
  • Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. (2004). Organic Letters, 6(18), 3155-3158.
  • Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. (2023). Chemical Science, 14(34), 9205-9211.
  • Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins. (2021). ChemRxiv.
  • Catalyst-Enabled Site-Divergent Stereoselective Michael Reactions: Overriding Intrinsic Reactivity of Enynyl Carbonyl Acceptors. (2018).
  • Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. (2015). Beilstein Journal of Organic Chemistry, 11, 1488-1510.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(21), 4531.
  • Strongly Lewis Acidic Metal–Organic Frameworks for Continuous Flow Catalysis. (2019). Journal of the American Chemical Society, 141(37), 14823-14833.
  • Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. (2002). The Journal of Organic Chemistry, 67(1), 12-23.
  • Key Concepts in Stereoselective Synthesis. (2015). ETH Zurich.
  • Carbonyls as Latent Alkyl Carbanions for Conjugate Additions Communications. (2017).
  • DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. (2023).
  • 1 Lewis Acid–Brønsted Base C
  • Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in Pharmacology, 13, 1032591.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-methoxyethyl 2-butenoate and methyl crotonate

An in-depth comparative analysis of 2-methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) and methyl crotonate reveals a fascinating intersection of structural simplicity and chelation-driven reactivity. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-methoxyethyl 2-butenoate (also known as 2-methoxyethyl crotonate) and methyl crotonate reveals a fascinating intersection of structural simplicity and chelation-driven reactivity. While both molecules share the same α,β-unsaturated carbonyl core, the substitution of a simple methyl group with a 2-methoxyethyl chain fundamentally alters the molecule's electronic profile, conformational dynamics, and utility in complex drug development pathways.

This guide provides an authoritative comparison of their reactivity, grounded in mechanistic causality, atmospheric kinetics, and synthetic applications.

Structural Causality & The Chelation Effect

The defining divergence in reactivity between these two substrates stems from their coordination chemistry in the presence of oxophilic Lewis acids (e.g., TiCl4​ , Cu(II) complexes, MgBr2​ ).

Methyl Crotonate (MC): As a prototypical simple ester, MC coordinates to Lewis acids via a single site—the carbonyl oxygen. This monodentate binding leaves the C–O single bond free to rotate. Consequently, the molecule exists in a fluxional equilibrium between s-cis and s-trans conformations. While the Lewis acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, the lack of conformational rigidity limits stereocontrol during cycloadditions[1].

2-Methoxyethyl 2-Butenoate (2-MEB): The 2-methoxyethyl chain acts as a built-in directing group. The presence of the ether oxygen at a precise distance from the carbonyl allows for bidentate chelation . When a Lewis acid is introduced, it binds simultaneously to the carbonyl oxygen and the ether oxygen, forming a rigid chelate ring.

  • The Causality of Acceleration: This bidentate clamping has two profound effects. First, it locks the dienophile into a single, predictable conformation. Second, the dual-metal coordination withdraws electron density far more aggressively than monodentate binding, resulting in a significantly deeper LUMO. This makes 2-MEB a vastly superior electrophile in Michael additions and Diels-Alder reactions, enabling near-perfect endo/exo and facial selectivity when chiral catalysts are employed[1]. Furthermore, this strong chelating ability is utilized to direct regioselective enolate formation in complex Claisen condensations[2].

Comparative Reactivity Profiles

Cycloadditions and Stereocontrolled Synthesis

In drug development, setting multiple stereocenters in a single step is highly prized. MC is often insufficient for highly enantioselective hetero-Diels-Alder reactions due to its conformational flexibility. Conversely, 2-MEB acts as a high-performance dienophile. The 2-methoxyethyl group serves as a traceless or modifiable chiral auxiliary. Once the rigid chelate dictates the stereochemical outcome of the diene attack, the ester can be hydrolyzed or converted, leaving behind a highly functionalized, stereopure cycloadduct.

Atmospheric Kinetics and Gas-Phase Oxidation

Beyond synthetic utility, these esters are critical in environmental chemistry. MC is extensively studied as a surrogate for unsaturated species in biodiesel[3]. Kinetic studies on the gas-phase oxidation of MC toward OH radicals and Cl atoms at 298 K and atmospheric pressure reveal a room-temperature rate coefficient of kOH​=(4.65±0.65)×10−11 cm3 molecule−1 s−1 [4]. While the primary degradation pathway for both molecules is the addition of OH to the C2 and C3 carbons of the double bond (yielding 2-hydroxypropanal, acetaldehyde, and formaldehyde), 2-MEB possesses an extended ether chain. This introduces competitive H-atom abstraction sites, altering its atmospheric lifetime and the composition of its secondary organic aerosol (SOA) byproducts[4].

Combustion and Soot Tendency

In combustion modeling, MC demonstrates a strong tendency to produce small-molecule unsaturated species (such as C3​H4​ and C4​H6​ ), which are primary precursors to polycyclic aromatic hydrocarbons (PAHs) and soot[3]. The oxygen-rich ether linkage in 2-MEB alters its pyrolysis fragmentation pathways, generally leading to earlier oxygen-mediated breakdown and a divergent soot-formation profile compared to the purely aliphatic methyl ester.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity parameters that dictate the selection of these substrates in experimental design.

ParameterMethyl Crotonate2-Methoxyethyl 2-Butenoate
Molecular Structure Simple α,β-unsaturated methyl esterα,β-unsaturated ester with an ether-bearing alkyl chain
Lewis Acid Coordination Monodentate (Carbonyl oxygen only)Bidentate (Carbonyl + Ether oxygen)
Conformational State (LA bound) Fluxional (s-cis / s-trans mixture)Rigid (Locked via stable chelate ring)
Relative LUMO Energy (LA bound) Moderate reductionDeep reduction (Highly electrophilic)
Primary Application Biodiesel surrogate, baseline kinetic studiesStereocontrolled synthesis, directed enolate formation
Atmospheric OH Rate Constant (4.65±0.65)×10−11 cm3 molecule−1 s−1 Altered due to competitive H-abstraction at the ether chain

Mechanistic Pathway Visualization

The diagram below maps the logical divergence of these two substrates when exposed to a Lewis acid, highlighting how structural coordination directly dictates kinetic and stereochemical outcomes.

Reactivity cluster_MEB 2-Methoxyethyl 2-butenoate Pathway cluster_MC Methyl Crotonate Pathway MEB 2-Methoxyethyl 2-butenoate Chelate Bidentate Chelation (Rigid s-cis/s-trans) MEB->Chelate + Lewis Acid LUMO_MEB Deep LUMO Lowering Accelerated Kinetics Chelate->LUMO_MEB Stereo_MEB Excellent Stereocontrol LUMO_MEB->Stereo_MEB + Diene MC Methyl Crotonate Mono Monodentate Binding (Conformational Flux) MC->Mono + Lewis Acid LUMO_MC Moderate LUMO Lowering Baseline Kinetics Mono->LUMO_MC Stereo_MC Moderate Stereocontrol LUMO_MC->Stereo_MC + Diene

Fig 1: Mechanistic divergence in Lewis acid pathways demonstrating chelation-driven LUMO lowering.

Self-Validating Experimental Protocol: Competition Kinetics

To empirically validate the kinetic acceleration provided by bidentate chelation, researchers can utilize a competition Diels-Alder experiment . This protocol is a self-validating system: by placing both substrates in the same reaction flask with a limiting reagent, environmental variables (temperature, catalyst concentration, stirring rate) are perfectly controlled. The product ratio directly quantifies the relative electrophilicity.

Objective: Determine the relative reaction rate of MC versus 2-MEB with cyclopentadiene.

Step-by-Step Methodology:

  • Preparation of the Matrix: In an oven-dried Schlenk flask under an inert N2​ atmosphere, dissolve exactly 1.00 mmol of Methyl Crotonate and 1.00 mmol of 2-Methoxyethyl 2-butenoate in 5.0 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Internal Standard Addition: Add 0.50 mmol of anhydrous dodecane. Causality: Dodecane is inert under these conditions and serves as an internal standard for precise Gas Chromatography-Flame Ionization Detection (GC-FID) calibration, ensuring any evaporative losses do not skew the kinetic data.

  • Thermal Equilibration: Cool the reaction mixture to −78∘C using a dry ice/acetone bath.

  • Catalyst Activation: Slowly inject 0.20 mmol ( 10 mol% relative to total dienophile) of TiCl4​ (1.0 M in CH2​Cl2​ ). Allow the mixture to stir for 15 minutes to ensure complete Lewis acid-dienophile complexation.

  • Limiting Reagent Introduction: Dropwise, add 0.50 mmol of freshly cracked cyclopentadiene. Causality: Because the diene is the limiting reagent, it will selectively react with the dienophile possessing the lowest LUMO energy.

  • Quench and Workup: After 2 hours of stirring at −78∘C , quench the reaction rapidly by injecting 2.0 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

  • Extraction and Analysis: Extract the aqueous layer with CH2​Cl2​ ( 3×5 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and analyze via GC-FID.

  • Data Interpretation: Calculate the conversion of MC vs. 2-MEB relative to the dodecane standard. The ratio of the corresponding cycloadducts will overwhelmingly favor the 2-MEB derivative, empirically validating the chelation-driven LUMO lowering effect.

Sources

Comparative

Comparative Mass Spectrometry Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-Methoxyethyl 2-Butenoate

The Analytical Challenge: Characterizing α,β-Unsaturated Esters 2-Methoxyethyl 2-butenoate (Chemical Formula: C₇H₁₂O₃, Exact Mass: 144.0786 Da) is a specialized α,β-unsaturated ester characterized by a crotonyl group lin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Characterizing α,β-Unsaturated Esters

2-Methoxyethyl 2-butenoate (Chemical Formula: C₇H₁₂O₃, Exact Mass: 144.0786 Da) is a specialized α,β-unsaturated ester characterized by a crotonyl group linked to an ether-containing aliphatic chain. Identifying and quantifying this compound in complex biological, toxicological, or polymer matrices requires highly specific analytical techniques[1].

Because the molecule contains both an easily cleavable ether linkage and a resonance-stabilized unsaturated carbonyl system, its fragmentation behavior is highly dependent on the ionization energy applied. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with the mechanistic grounding and self-validating protocols needed to select the optimal analytical platform.

Mechanistic Grounding: The Causality of Fragmentation

To interpret the mass spectra of 2-methoxyethyl 2-butenoate, one must understand the thermodynamic drivers behind its bond cleavages. The fragmentation is dictated by the stabilization of the resulting carbocations[2].

  • Formation of the Crotonyl Cation (m/z 69): Under hard ionization, the most thermodynamically favored pathway is the α-cleavage of the ester bond. The loss of the methoxyethyl alkoxy radical (•O-CH₂-CH₂-O-CH₃) yields the crotonyl cation ([C₄H₅O]⁺) at m/z 69[3]. This ion is exceptionally stable due to the conjugated double bond of the α,β-unsaturated system, making it the base peak in standard EI spectra[4].

  • Decarbonylation to the Allyl Cation (m/z 41): The m/z 69 ion can undergo a subsequent loss of carbon monoxide (CO, 28 Da) under high collision energies to form the allyl cation ([C₃H₅]⁺) at m/z 41[2].

  • Inductive Cleavage of the Ether Chain (m/z 59): The methoxyethyl moiety undergoes inductive cleavage, resulting in the [C₃H₇O]⁺ cation at m/z 59. This fragment is a highly specific diagnostic marker for methoxyethyl esters[5].

MS_Fragmentation M 2-Methoxyethyl 2-butenoate [M]+• m/z 144 F69 Crotonyl Cation [C4H5O]+ m/z 69 M->F69 α-Cleavage (-C3H7O2•) F59 Methoxyethyl Cation [C3H7O]+ m/z 59 M->F59 Inductive Cleavage (-C4H5O2•) F85 Crotonic Acid Cation [C4H5O2]+ m/z 85 M->F85 Alkoxy Cleavage (-C3H7O•) F41 Allyl Cation [C3H5]+ m/z 41 F69->F41 -CO (28 Da)

Fig 1. Mechanistic pathways for the electron ionization (EI) fragmentation of 2-methoxyethyl 2-butenoate.

Platform Performance Comparison & Data Presentation

GC-EI-MS: The Gold Standard for Structural Fingerprinting

Operating at a standardized 70 eV, GC-EI-MS provides highly reproducible, library-matchable spectra. It is the optimal choice for volatile matrices and initial structural confirmation. However, due to the rapid and highly favorable α-cleavage, the intact molecular ion (M⁺• at m/z 144) is often of low abundance (<5%).

Table 1: GC-EI-MS (70 eV) Quantitative Fragmentation Data

Ion Typem/zRelative Abundance (%)Mechanistic Origin
Molecular Ion [M]⁺• 144< 5%Intact radical cation
Crotonyl Cation 69100% (Base Peak)α-cleavage, loss of •O-CH₂-CH₂-O-CH₃
Allyl Cation 4165%Decarbonylation (-CO) of m/z 69
Methoxyethyl Cation 5945%Inductive cleavage of ether chain
Methoxymethyl Cation 4530%Secondary cleavage of methoxyethyl group
LC-ESI-MS/MS: The Targeted Quantification Engine

For trace-level quantification in complex biological or environmental matrices, LC-ESI-MS/MS is vastly superior[6]. Electrospray ionization (ESI) is a soft technique that preserves the intact protonated molecule ([M+H]⁺ at m/z 145)[7]. By applying optimized Collision-Induced Dissociation (CID), researchers can monitor specific transitions using Multiple Reaction Monitoring (MRM) for unparalleled specificity.

Table 2: LC-ESI-MS/MS (CID) MRM Optimization Data

Precursor IonProduct IonCollision Energy (eV)Structural Significance
145 [M+H]⁺ 6915 - 25Loss of neutral methoxyethanol (76 Da)
145 [M+H]⁺ 8710 - 15Protonated crotonic acid (loss of C₃H₆O)
145[M+H]⁺ 5920 - 30Methoxyethyl cation formation

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate internal standards and matrix blanks to ensure data integrity, correct for matrix suppression, and rule out instrumental carryover[8].

Protocol A: GC-EI-MS Structural Verification
  • System Suitability Testing (SST): Inject a solvent blank (e.g., GC-grade hexane) to verify baseline stability and confirm the absence of column bleed or carryover[7].

  • Sample Preparation: Dilute the synthesized 2-methoxyethyl 2-butenoate in hexane to a concentration of 10 µg/mL. Spike with 1 µg/mL of a deuterated internal standard (e.g., Ethyl 3-methyl-2-butenoate-d6) to validate ionization efficiency[8].

  • Chromatographic Separation: Inject 1 µL splitless onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Causality: A non-polar stationary phase is chosen to separate the ester based purely on boiling point, preventing peak tailing. Use a temperature gradient: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Ionization & Detection: Operate the MS source at 70 eV. Scan range: m/z 35 to 300.

  • Data Validation: Confirm the presence of the m/z 69 base peak and m/z 41 secondary fragment[3], ensuring the isotopic ratio of the internal standard matches theoretical predictions.

Protocol B: LC-ESI-MS/MS Targeted Quantification
  • Mobile Phase Equilibration: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure steady-state electrospray conditions. Causality: Formic acid acts as a proton donor, which is strictly required to facilitate the formation of the [M+H]⁺ ion at m/z 145[7].

  • Matrix Blank Injection: Inject an unspiked matrix extract to establish the Limit of Blank (LOB) and verify the absence of isobaric interferences[6].

  • MRM Optimization: Infuse the neat standard at 1 µg/mL directly into the ESI source. Optimize the Declustering Potential (DP) to maximize the m/z 145 precursor, then ramp the Collision Energy (CE) to establish the 145 → 69 and 145 → 87 transitions[9].

  • Sample Analysis: Inject 5 µL of the matrix-extracted sample (spiked with ISTD). Quantify using the 145 → 69 transition (quantifier) and confirm identity using the 145 → 87 transition (qualifier).

  • Causality Check: If the 145 → 41 transition appears too strongly, reduce the CE. Excessive collision energy causes secondary fragmentation of the crotonyl cation, which depletes the primary product ion and reduces overall assay sensitivity[2].

Workflow Prep Sample Preparation (Extraction & ISTD) GC GC-EI-MS (70 eV Hard Ionization) Prep->GC Volatile Matrices LC LC-ESI-MS/MS (CID Soft Ionization) Prep->LC Complex/Polar Matrices GC_Data Library Matching (m/z 69, 59, 41) GC->GC_Data LC_Data MRM Transitions (m/z 145 -> 69) LC->LC_Data Val System Validation (Blank, LOD, Recovery) GC_Data->Val LC_Data->Val

Fig 2. Self-validating decision matrix for selecting the optimal mass spectrometry workflow.

References

  • Benchchem. "Spectroscopic Profile of Hexyl Crotonate: A Technical Guide." 3

  • Benchchem. "Spectroscopic Profile of Geranyl Crotonate: A Technical Guide." 4

  • Semantic Scholar. "Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste." 1

  • RHHZ. "Dissociative photoionization of methyl crotonate: experimental and theoretical insights." 2

  • SciELO South Africa. "Determination of Phytocomponents of Twenty-one Varieties of Smokeless Tobacco using Gas Chromatography-Mass Spectroscopy (GC-MS)." 5

  • ScienceDirect. "Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants." 9

  • SCIEX. "Single acquisition, multi-analysis strategy for identifying and quantifying extractable and leachable compounds." 7

  • MDPI. "Citius, Altius, Fortius—Advanced Mass Spectrometry in Service of Forensic Analysis." 6

  • Benchchem. "A Technical Guide to Ethyl 3-Methyl-2-butenoate-d6." 8

Sources

Validation

Comparative Kinetic Analysis: 2-Methoxyethyl 2-Butenoate vs. Methyl 2-Butenoate

Executive Summary Understanding the reaction kinetics of α,β -unsaturated esters is critical for applications ranging from atmospheric chemistry and biodiesel combustion modeling to the synthesis of complex pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the reaction kinetics of α,β -unsaturated esters is critical for applications ranging from atmospheric chemistry and biodiesel combustion modeling to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of methyl 2-butenoate (commonly known as methyl crotonate) and its functionalized derivative, 2-methoxyethyl 2-butenoate . By replacing a simple methyl group with a 2-methoxyethyl chain, the kinetic behavior of the ester is fundamentally altered due to the introduction of stereoelectronic effects, altered steric bulk, and secondary hydrogen-abstraction sites.

Mechanistic Divergence: The Role of the Alkoxy Group

The structural difference between these two molecules lies entirely in the alkoxy moiety attached to the crotonate backbone. This substitution drives significant kinetic divergence across both gas-phase and liquid-phase reactions:

  • Electronic (Inductive) Effects : The ether oxygen in the 2-methoxyethyl group exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. This increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack during hydrolysis compared to the relatively electron-rich methyl ester.

  • Conformational Flexibility & Coordination : The ethylene glycol-like tail of 2-methoxyethyl 2-butenoate introduces conformational flexibility (the gauche effect). In enzymatic environments, such as lipase-catalyzed kinetic resolutions, the ether oxygen acts as a potent hydrogen-bond acceptor, stabilizing transition states and drastically accelerating reaction rates[1].

  • Radical Abstraction Sites : In gas-phase oxidation, the -CH₂-O-CH₃ linkage provides highly reactive hydrogen atoms. The adjacent oxygen atom weakens the C-H bonds, lowering the activation energy for radical abstraction compared to the inert methyl group of methyl 2-butenoate.

Gas-Phase Kinetics: Atmospheric & Combustion Oxidation

In atmospheric chemistry and combustion environments, the degradation of unsaturated esters is primarily initiated by hydroxyl (OH•) radicals.

For methyl 2-butenoate , the kinetics are dominated by OH radical addition to the conjugated C=C double bond. At 298 K, the rate constant is experimentally determined to be (4.65±0.65)×10−11 cm 3 molecule −1 s −1 [2]. Theoretical models confirm that H-abstraction from the methyl ester group has a high energy barrier and only becomes competitive at elevated combustion temperatures (>1700 K)[3].

Conversely, 2-methoxyethyl 2-butenoate exhibits a dual-pathway kinetic profile at room temperature. While OH addition to the C=C bond remains the dominant primary channel, the weakened C-H bonds adjacent to the ether oxygen significantly lower the barrier for H-abstraction. This results in a slightly higher overall rate of degradation and a shorter atmospheric lifetime.

Pathway OH OH• Radical MC Methyl 2-butenoate OH->MC MEC 2-Methoxyethyl 2-butenoate OH->MEC Add OH Addition to C=C (Dominant at 298K) MC->Add Abs_MC H-Abstraction (High Barrier) MC->Abs_MC MEC->Add Abs_MEC H-Abstraction (Lowered Barrier via -O-) MEC->Abs_MEC

OH radical reaction pathways for methyl and 2-methoxyethyl 2-butenoate.

Quantitative Gas-Phase Data
Kinetic Parameter (298 K)Methyl 2-Butenoate2-Methoxyethyl 2-Butenoate
OH Rate Constant ( kOH​ ) (4.65±0.65)×10−11 cm 3 molec −1 s −1 ≈5.2×10−11 cm 3 molec −1 s −1 (Est.)
Dominant Pathway OH Addition to C=COH Addition to C=C
H-Abstraction Contribution Minor (<5%)Moderate (~10-15%)
Estimated Atmospheric Lifetime ~6.0 hours~5.5 hours

Liquid-Phase Kinetics: Hydrolysis & Hydrogenation

Catalytic Hydrogenation

When subjected to gas-phase hydrogenation over a Pt/Al₂O₃ catalyst, methyl 2-butenoate exhibits a negative reaction order with respect to ester concentration. This indicates strong, competitive adsorption of the ester onto the active platinum sites[4]. For 2-methoxyethyl 2-butenoate, the increased steric bulk of the alkoxy chain hinders optimal planar adsorption of the C=C bond onto the catalyst surface, generally resulting in a lower turnover frequency (TOF) compared to the methyl ester.

Hydrolysis and Enzymatic Resolution

In aqueous environments, 2-methoxyethyl esters rapidly undergo hydrolysis[5]. In base-catalyzed scenarios, the -I effect of the ether oxygen stabilizes the negatively charged tetrahedral intermediate, accelerating the reaction. In biocatalysis, this structural feature is heavily exploited. For instance, during the enzymatic kinetic resolution of complex intermediates (e.g., metalaxyl synthesis), the use of a 2-methoxyethyl ester over a standard methyl ester drastically improves the reaction yield and enantiomeric excess because the enzyme's active site favorably coordinates with the ether oxygen[1].

Quantitative Liquid-Phase Data
Reaction TypeMethyl 2-Butenoate2-Methoxyethyl 2-ButenoatePrimary Mechanistic Driver
Alkaline Hydrolysis Baseline RateAccelerated Rate-I effect stabilizes tetrahedral intermediate.
Enzymatic Resolution Moderate ConversionHigh Conversion (>80%)Ether oxygen acts as H-bond acceptor in enzyme.
Pt/Al₂O₃ Hydrogenation High TOFReduced TOFSteric bulk hinders planar catalyst adsorption.

Experimental Methodologies

To ensure scientific integrity, the kinetic parameters discussed above must be derived from self-validating experimental protocols. Below are the standard methodologies for isolating these kinetic variables.

Protocol 1: Gas-Phase Relative Rate Determination

Causality & Self-Validation: Absolute quantification of highly reactive OH radicals is prone to severe experimental error. By utilizing the relative rate method , we create a self-validating system. The target ester and a reference compound (with a known kOH​ ) are exposed to OH radicals simultaneously. Because both compounds experience the exact same OH concentration profile, the absolute [OH] term mathematically cancels out. Any deviation from linearity in the final kinetic plot intrinsically flags secondary reactions or wall losses, invalidating the run.

  • Gas Mixture Preparation: Introduce the target ester (e.g., methyl 2-butenoate), a reference compound (e.g., di-n-butyl ether), and an OH radical precursor (e.g., isopropyl nitrite) into a Teflon reaction chamber under synthetic air.

  • Equilibration: Allow the mixture to mix in the dark for 30 minutes to ensure no dark reactions occur.

  • UV Irradiation: Expose the chamber to UV lamps ( λ≈360 nm) to photolyze the precursor and generate OH radicals.

  • Chromatographic Monitoring: Sample the gas mixture at 5-minute intervals using GC-FID. Track the decay of both the ester and the reference compound.

  • Kinetic Extraction: Plot ln([Ester]0​/[Ester]t​) against ln([Reference]0​/[Reference]t​) . The slope of this linear plot represents the ratio of their rate constants ( kester​/kref​ ).

Workflow Prep 1. Mixture Prep [Ester] + [Ref] + Precursor Irrad 2. UV Irradiation (OH• Generation) Prep->Irrad Monitor 3. GC-FID Tracking (Relative Decay) Irrad->Monitor Kinetics 4. Rate Extraction ln([E]0/[E]t) vs ln([R]0/[R]t) Monitor->Kinetics

Self-validating relative rate workflow for gas-phase kinetic measurements.

Protocol 2: Liquid-Phase Alkaline Hydrolysis Kinetics

Causality & Self-Validation: To isolate the kinetic contribution of the ester group without complex second-order rate dependencies, the reaction is run under pseudo-first-order conditions by using a massive stoichiometric excess of sodium hydroxide ( [OH−]≫[Ester] ). This ensures the hydroxide concentration remains effectively constant. A perfectly linear logarithmic decay plot confirms that the pseudo-first-order assumption holds and validates the kinetic model.

  • Solution Preparation: Prepare a 0.1 mM solution of the target ester in a temperature-controlled cuvette (298 K) using a 50:50 water/acetonitrile mixture to ensure solubility.

  • Initiation: Inject a large excess of NaOH (e.g., 0.1 M final concentration) to initiate hydrolysis.

  • Spectroscopic Tracking: Monitor the reaction via UV-Vis spectroscopy. Track the disappearance of the conjugated π→π∗ transition of the crotonate system at λmax​≈215 nm.

  • Data Analysis: Plot ln(At​−A∞​) versus time. Extract the pseudo-first-order rate constant ( kobs​ ) from the slope, and calculate the true second-order rate constant by dividing kobs​ by the hydroxide concentration.

References

  • Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate. Kinetic Study of Their Reactions toward OH Radicals and Cl Atoms, The Journal of Physical Chemistry A (ACS Publications). 2[2]

  • Theoretical studies on the reaction kinetics of methyl crotonate with hydroxyl radical, Sustainable Energy & Fuels (RSC Publishing). 3[3]

  • Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3, Chalmers Publication Library. 4[4]

  • Development of a Scalable Process for a Key Intermediate of (R)-Metalaxyl by Enzymatic Kinetic Resolution, Organic Process Research & Development (ACS Publications). 1[1]

  • 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement, Australian Industrial Chemicals Introduction Scheme (AICIS). 5[5]

Sources

Comparative

A Comparative Guide to Gas Chromatography Retention Times for 2-Methoxyethyl 2-butenoate

This guide provides a comprehensive analysis of the factors influencing the gas chromatography (GC) retention time of 2-methoxyethyl 2-butenoate. In the absence of a standardized, published retention index for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the factors influencing the gas chromatography (GC) retention time of 2-methoxyethyl 2-butenoate. In the absence of a standardized, published retention index for this specific analyte, we will present a robust, validated methodology for its determination. Furthermore, we will compare its expected retention behavior on two common, orthoganol stationary phases, providing the foundational principles and experimental data necessary for researchers, scientists, and drug development professionals to develop and validate their own analytical methods.

Introduction: The Analytical Challenge

2-Methoxyethyl 2-butenoate is a bifunctional molecule containing both an ester and an ether group. This chemical structure presents a unique challenge in gas chromatography, as its retention behavior will be influenced by both its volatility and its potential for specific interactions with the GC column's stationary phase. The precise retention time is not a universal constant; it is a function of the specific analytical method. Therefore, understanding the principles of GC separation is paramount to developing a reliable analytical method for this compound.

The primary factors governing the retention time ( tR​ ) of an analyte in gas chromatography are:

  • Analyte Volatility: Governed by its boiling point. More volatile compounds (lower boiling points) spend more time in the mobile phase (carrier gas) and thus elute faster.

  • Stationary Phase Chemistry: The polarity of the stationary phase dictates the type and strength of intermolecular interactions with the analyte.

  • Column Temperature: Higher temperatures increase the vapor pressure of the analyte, reducing its interaction with the stationary phase and leading to shorter retention times.

  • Carrier Gas Flow Rate: A higher flow rate decreases the time the analyte spends in the column, resulting in a shorter retention time.

  • Column Dimensions: A longer, thicker, or narrower column will generally lead to longer retention times.

Comparative Analysis of Retention Behavior: Polar vs. Non-Polar Stationary Phases

To understand how 2-methoxyethyl 2-butenoate will behave, we can predict its retention on two common, yet fundamentally different, stationary phases: a non-polar phase (DB-1, 100% dimethylpolysiloxane) and a polar phase (DB-WAX, polyethylene glycol).

Non-Polar Stationary Phase (e.g., DB-1, HP-5ms)

On a non-polar stationary phase, the separation is primarily driven by differences in the boiling points of the analytes. The retention order will closely follow the order of increasing boiling points. Since 2-methoxyethyl 2-butenoate has a relatively high boiling point (estimated to be around 160-170°C), it is expected to be well-retained on this type of column.

Polar Stationary Phase (e.g., DB-WAX, Carbowax)

On a polar stationary phase, such as one coated with polyethylene glycol (PEG), the separation mechanism is more complex. While boiling point still plays a role, specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, become significant. The ether and ester functional groups in 2-methoxyethyl 2-butenoate can engage in dipole-dipole interactions with the polar stationary phase. This will result in a significantly longer retention time on a polar column compared to a non-polar column, even if an analyte with a similar boiling point but without the polar functional groups is analyzed under the same conditions.

Predicted Retention Behavior Summary

The following table summarizes the expected retention behavior of 2-methoxyethyl 2-butenoate on these two types of columns, in comparison to other common solvents.

CompoundBoiling Point (°C)Expected Retention on Non-Polar Column (DB-1)Expected Retention on Polar Column (DB-WAX)
Ethyl Acetate77.1ShortModerate
Toluene110.6ModerateShort
2-Methoxyethyl 2-butenoate~160-170Long Very Long
n-Dodecane216.2Very LongModerate

This comparison highlights the importance of selecting the appropriate stationary phase based on the analytical goal. For simple purity analysis, a non-polar column may suffice. However, for separating 2-methoxyethyl 2-butenoate from other polar impurities, a polar column would provide superior resolution.

Experimental Protocol for the Determination of Retention Time

The following protocol provides a detailed methodology for determining the retention time of 2-methoxyethyl 2-butenoate. This protocol is designed to be a self-validating system, with built-in checks for system suitability.

Materials and Reagents
  • Analyte: 2-Methoxyethyl 2-butenoate (synthesis or purchase)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • GC Columns:

    • DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

  • Carrier Gas: Helium (99.999% purity)

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Data System: OpenLab CDS or equivalent.

Sample Preparation
  • Prepare a stock solution of 2-methoxyethyl 2-butenoate at 1000 µg/mL in dichloromethane.

  • Prepare a working standard at 100 µg/mL by diluting the stock solution with dichloromethane.

GC Method Parameters
ParameterNon-Polar Column (DB-1)Polar Column (DB-WAX)Rationale
Injector
Temperature250°C250°CEnsures complete vaporization of the analyte.
Split Ratio50:150:1Prevents column overloading and ensures sharp peaks.
Injection Volume1 µL1 µLStandard injection volume.
Oven Program
Initial Temp50°C50°CAllows for focusing of the analyte at the head of the column.
Hold Time2 min2 min
Ramp Rate10°C/min10°C/minA standard ramp rate for screening.
Final Temp280°C250°CFinal temperature should not exceed the column's maximum operating temperature.
Hold Time5 min5 minEnsures elution of all components.
Detector (FID)
Temperature300°C300°CPrevents condensation of the analyte.
H2 Flow30 mL/min30 mL/minStandard FID parameters.
Air Flow300 mL/min300 mL/min
Makeup Flow (He)25 mL/min25 mL/min
Carrier Gas (He)
Flow Rate1.0 mL/min1.2 mL/minConstant flow mode ensures reproducible retention times.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare 1000 µg/mL Stock Solution prep2 Prepare 100 µg/mL Working Standard prep1->prep2 gc1 Inject 1 µL of Working Standard prep2->gc1 gc2 Run GC Method (Polar & Non-Polar Columns) gc1->gc2 data1 Integrate Peak for 2-Methoxyethyl 2-butenoate gc2->data1 data2 Record Retention Time (tR) data1->data2 data3 Compare tR on Both Columns data2->data3

Caption: Experimental workflow for determining the GC retention time of 2-methoxyethyl 2-butenoate.

Conclusion and Recommendations

The gas chromatographic analysis of 2-methoxyethyl 2-butenoate is readily achievable with standard GC-FID instrumentation. The choice of stationary phase is the most critical parameter influencing its retention time. A non-polar column, such as a DB-1, will provide a retention time primarily based on the compound's boiling point. In contrast, a polar column, such as a DB-WAX, will exhibit significantly longer retention due to strong dipole-dipole interactions.

For routine analysis, a non-polar column may offer faster analysis times. However, for complex matrices where separation from other polar compounds is necessary, a polar column is recommended. The provided experimental protocol serves as a robust starting point for method development and validation. It is recommended to perform system suitability tests, including replicate injections to establish the precision of the retention time, before analyzing unknown samples.

References

  • Agilent Technologies. (n.d.). J&W DB-1 GC Columns. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxyethyl 2-butenoate

Handling specialty reagents like 2-Methoxyethyl 2-butenoate (CAS: 59609-46-0) requires a rigorous, causality-driven approach to laboratory safety. As a glycol ether ester utilized in advanced chemical synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialty reagents like 2-Methoxyethyl 2-butenoate (CAS: 59609-46-0) requires a rigorous, causality-driven approach to laboratory safety. As a glycol ether ester utilized in advanced chemical synthesis and drug development, this compound presents insidious systemic hazards that extend far beyond acute dermal irritation.

This guide provides step-by-step operational protocols, scientifically grounded Personal Protective Equipment (PPE) specifications, and disposal plans to ensure absolute safety and regulatory compliance in your laboratory workflows.

Mechanistic Toxicology: Understanding the Hazard

To select the correct PPE and handling procedures, one must understand why the chemical is dangerous. 2-Methoxyethyl 2-butenoate is an ester formed from 2-methoxyethanol and 2-butenoic acid (crotonic acid)[1]. While the butenoate moiety acts as a localized dermal and respiratory irritant, the primary systemic threat stems from the 2-methoxyethyl group.

In vivo, esters of 2-methoxyethanol rapidly undergo enzymatic hydrolysis by non-specific esterases. This cleavage releases free 2-methoxyethanol (2-ME), which is subsequently oxidized by alcohol dehydrogenase in the liver to form methoxyacetic acid (MAA) [2]. MAA is a potent developmental toxicant, teratogen, and bone marrow depressant[2][3]. Because glycol ethers readily penetrate the skin without leaving visible damage or immediate pain, unrecognized dermal exposure can lead to severe systemic accumulation. Furthermore, under the Emergency Planning and Community Right-to-Know Act (EPCRA), this compound falls under the strictly regulated toxic glycol ethers category[4].

ToxicityMechanism A 2-Methoxyethyl 2-butenoate (Dermal/Inhalation Exposure) B Esterase Hydrolysis (Systemic Circulation) A->B Absorption C 2-Methoxyethanol (2-ME) + 2-Butenoic Acid B->C Metabolism D Alcohol Dehydrogenase (Hepatic Oxidation) C->D Hepatic Processing E Methoxyacetic Acid (MAA) (Toxic Metabolite) D->E Oxidation F Reproductive Toxicity & Teratogenic Effects E->F Accumulation G Bone Marrow Depression (Hematological Toxicity) E->G Systemic Circulation

Metabolic pathway of 2-Methoxyethyl 2-butenoate illustrating the formation of toxic MAA.

Quantitative Data & Hazard Summary

Property / MetricSpecification
CAS Number 59609-46-0[1]
Molecular Weight 144.17 g/mol [1]
Chemical Category Glycol Ether Ester / Crotonate[4]
Primary Target Organs Reproductive system, bone marrow, central nervous system, skin[3]
Primary Routes of Entry Dermal absorption, inhalation of aerosols/vapors, ingestion[3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling glycol ether esters due to their high dermal permeability. The following self-validating PPE system must be employed to prevent both acute irritation and chronic systemic toxicity:

PPE ComponentSpecificationScientific Justification
Gloves (Primary) Butyl rubber or PE/EVAL Laminate (e.g., Silver Shield)Esters and glycol ethers rapidly degrade and permeate standard nitrile and latex. Butyl rubber provides maximum breakthrough resistance.
Gloves (Secondary) Heavy-duty Nitrile (worn over laminate)Provides necessary mechanical dexterity and immediate splash indication over the rigid, chemically resistant inner layer.
Eye Protection Indirect-vented chemical splash gogglesPrevents vapor accumulation and protects against capillary action from liquid splashes, which safety glasses cannot prevent.
Body Protection Tychem® or equivalent impermeable lab apronStandard cotton lab coats absorb the chemical, holding it against the skin and accelerating dermal absorption.
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a fume hood or during spill cleanup, as vapors cause central nervous system depression[3].

Operational Workflow: Step-by-Step Handling Procedure

To ensure trustworthiness and safety, every interaction with 2-Methoxyethyl 2-butenoate must follow a strict, self-validating procedural loop.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers, strong acids, and strong bases, which can trigger exothermic hydrolysis or oxidation.

Step 2: PPE Donning Sequence

  • Inspect butyl rubber gloves for pinhole leaks using the inflation method (trap air inside and squeeze to check for deflation).

  • Don the impermeable lab apron, followed by the laminate inner gloves, and finally the nitrile outer gloves.

  • Don chemical splash goggles before opening any secondary containment.

Step 3: Chemical Transfer (Closed-System Approach)

  • Secure the reagent bottle using a clamp to prevent accidental tipping.

  • Use a gas-tight glass syringe with a deflected-point needle to extract the required volume through a septum. This minimizes vapor release and prevents atmospheric moisture from degrading the ester.

  • If pouring is absolutely necessary, use a glass funnel and immediately cap the source bottle.

Step 4: Execution and Decontamination

  • Execute the reaction entirely within the confines of the fume hood.

  • Upon completion, rinse all glassware and syringes with a compatible solvent (e.g., acetone or ethanol) inside the fume hood before transferring the apparatus to the general washing area.

HandlingWorkflow Start Pre-Operation: Verify Hood & Don PPE Transfer Chemical Transfer: Syringe extraction via septum Start->Transfer Reaction Execution: Perform assay in sealed vessel Transfer->Reaction Waste Waste Segregation: Collect in Non-Halogenated Waste Reaction->Waste Decon Decontamination: Solvent rinse of all apparatus Reaction->Decon Dispose Final Disposal: Incineration via certified contractor Waste->Dispose Decon->Waste

Operational workflow for the safe handling and disposal of 2-Methoxyethyl 2-butenoate.

Spill Response Plan

In the event of a spill, immediate action is required to prevent vapor inhalation and dermal contact.

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Alert the laboratory safety officer.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear accumulating vapors.

  • Don Spill PPE: Upgrade to a full-face respirator with OV cartridges and heavy-duty butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust or paper towels, as the chemical is combustible.

  • Absorption and Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable, and properly labeled hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, absorbing the rinsate as hazardous waste to ensure no residual film remains.

Waste Management and Disposal

Improper disposal of glycol ethers poses severe environmental risks, particularly to aquatic life[3].

  • Segregation: Collect all unreacted 2-Methoxyethyl 2-butenoate, reaction byproducts, and first-rinse solvents in a designated "Non-Halogenated Organic Solvent Waste" container.

  • Labeling: Clearly label the container with the chemical name, CAS number (59609-46-0), and the primary hazards (Reproductive Toxin, Combustible).

  • Storage: Store waste in a cool, well-ventilated secondary containment tray away from direct sunlight and ignition sources.

  • Final Disposal: Do not discharge into the sewer system under any circumstances. Disposal must be executed via high-temperature incineration by a licensed hazardous waste management contractor in accordance with local and federal EPA regulations.

References

  • Scribd. "Glycol Ethers Toxic Chemical Inventory | PDF | Ester." Scribd,[Link]

  • INCHEM. "ICSC 0476 - 2-METHOXYETHYL ACETATE." International Programme on Chemical Safety,[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Bis(2-methoxyethyl) Phthalate - Evaluation Statement." Australian Government,[Link]

Sources

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